Legumain inhibitor 1
Description
Properties
IUPAC Name |
N-[(1S)-3-amino-1-cyano-3-oxopropyl]-2,2-dimethyl-3-[4-(1-methylindazol-5-yl)phenyl]sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S/c1-23(2,22(30)27-18(12-24)11-21(25)29)14-33(31,32)19-7-4-15(5-8-19)16-6-9-20-17(10-16)13-26-28(20)3/h4-10,13,18H,11,14H2,1-3H3,(H2,25,29)(H,27,30)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSJIMWXYOLCSR-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)N(N=C3)C)C(=O)NC(CC(=O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CS(=O)(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)N(N=C3)C)C(=O)N[C@@H](CC(=O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Legumain Inhibition in Cancer Progression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that plays a critical role in various physiological processes.[1][2] However, mounting evidence has implicated its overexpression and aberrant activity in the pathology of numerous cancers.[2][3] Its involvement in tumor progression, including invasion, metastasis, and angiogenesis, has positioned it as a promising therapeutic target for novel anticancer strategies.[1][4] This technical guide provides an in-depth analysis of the function of legumain inhibitors in cancer cell lines, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.
The Function of Legumain in Cancer
Legumain is typically localized in the lysosomes, where it is involved in protein degradation and antigen presentation. In the acidic tumor microenvironment, legumain can be secreted and activated, leading to the degradation of extracellular matrix (ECM) components and the activation of other proteases, such as matrix metalloproteinases (MMPs).[5] This proteolytic cascade facilitates cancer cell invasion and migration. Furthermore, legumain has been shown to be involved in promoting angiogenesis and modulating immune responses within the tumor microenvironment.[2][6]
Legumain Inhibitors in Cancer Cell Lines: A Quantitative Perspective
A number of synthetic and natural inhibitors of legumain have been developed and evaluated for their anti-cancer efficacy in various cell lines. These inhibitors typically work by covalently modifying the active site cysteine of legumain, thereby blocking its enzymatic activity.
Inhibitory Potency of Legumain Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of an inhibitor. The following table summarizes the reported IC50 values for prominent legumain inhibitors against the legumain enzyme.
| Inhibitor | IC50 (nM) | Target | Reference |
| Legumain Inhibitor 1 | 3.6 | Legumain | [7] |
| RR-11a | 31-55 | Legumain | [8][9] |
| RR-11a analog | 31 | Schistosoma mansoni legumain | [9][10] |
Effects on Cancer Cell Viability
While direct cytotoxicity is not always the primary mechanism of action, some legumain inhibitors have demonstrated effects on cancer cell viability.
Further research is needed to establish a comprehensive dataset of IC50 values for various legumain inhibitors across a wide range of cancer cell lines.
Impact on Cancer Cell Migration and Invasion
A primary function of legumain in cancer is the promotion of cell migration and invasion. Inhibition of legumain has been shown to significantly reduce these processes.
| Cancer Cell Line | Inhibition of Migration/Invasion | Method | Reference |
| HeLa (Cervical Cancer) | Significant reduction | Transwell assay, Scratch assay | [11] |
| SiHa (Cervical Cancer) | Significant reduction | Transwell assay, Scratch assay | [11] |
| 293 cells (overexpressing legumain) | Increased invasion inhibited by cystatin | Modified Boyden chamber | [12] |
| Breast Cancer Cells | Affected invasion and migration | Transwell assay | [13] |
Induction of Apoptosis
The role of legumain inhibitors in directly inducing apoptosis is an area of ongoing investigation. Some studies suggest that by interfering with key survival pathways, legumain inhibition can sensitize cancer cells to apoptotic stimuli.
Currently, there is limited direct quantitative data on the specific apoptosis rates induced by legumain inhibitors alone. Much of the research focuses on their role in sensitizing cells to other apoptotic agents.
Key Signaling Pathways
Legumain exerts its pro-tumorigenic effects through the modulation of several signaling pathways. Understanding these pathways is crucial for the rational design of therapeutic strategies targeting legumain.
Caption: Legumain signaling in cancer progression.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research in this field. The following are protocols for key experiments used to assess the function of legumain inhibitors.
Legumain Activity Assay
This assay measures the enzymatic activity of legumain in cell lysates.
Materials:
-
Cell lysis buffer (e.g., 50 mM sodium acetate, 0.1% CHAPS, 1 mM EDTA, pH 5.5)
-
Fluorogenic legumain substrate (e.g., Z-Ala-Ala-Asn-AMC)
-
Legumain inhibitor of interest
-
96-well black microplate
-
Fluorometer
Procedure:
-
Culture cancer cells to the desired confluency and treat with the legumain inhibitor or vehicle control for the specified time.
-
Harvest cells and prepare cell lysates using the lysis buffer.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add a standardized amount of protein lysate to each well.
-
Add the fluorogenic legumain substrate to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) at regular intervals.
-
Calculate the rate of substrate cleavage, which is proportional to legumain activity.
Cell Migration Assay (Transwell)
This assay quantifies the ability of cancer cells to migrate through a porous membrane.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS as a chemoattractant)
-
Legumain inhibitor of interest
-
Crystal violet stain
-
Cotton swabs
Procedure:
-
Pre-treat cancer cells with the legumain inhibitor or vehicle control.
-
Seed the pre-treated cells in the upper chamber of the Transwell insert in serum-free medium.
-
Add complete medium to the lower chamber of the 24-well plate.
-
Incubate for a period that allows for cell migration (e.g., 24-48 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells under a microscope.
Cell Invasion Assay
This assay is a modification of the migration assay and assesses the ability of cells to invade through a basement membrane matrix.
Materials:
-
Transwell inserts coated with a basement membrane extract (e.g., Matrigel)
-
All other materials from the Cell Migration Assay
Procedure:
-
Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.
-
Follow the same procedure as the Cell Migration Assay, seeding the cells onto the Matrigel layer.
-
The ability of cells to degrade the Matrigel and migrate through the pores is quantified as described for the migration assay.
Western Blotting for Legumain and MMP-2
This technique is used to detect and quantify the protein levels of legumain and MMP-2.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against legumain and MMP-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the legumain inhibitor and prepare cell lysates.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).
Caption: General experimental workflow.
Conclusion
Legumain inhibitors represent a promising class of targeted therapeutics for cancer treatment. Their ability to interfere with key processes of tumor progression, such as invasion and metastasis, highlights their potential to improve patient outcomes. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the role of legumain in cancer and to advance the clinical development of its inhibitors. Future research should focus on expanding the quantitative dataset for a broader range of inhibitors and cancer types, as well as on elucidating the intricate molecular mechanisms underlying the therapeutic effects of legumain inhibition.
References
- 1. Synthetic enzyme inhibitor: a novel targeting ligand for nanotherapeutic drug delivery inhibiting tumor growth without systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of Targeting Legumain for Inhibiting Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overexpression of legumain in tumors is significant for invasion/metastasis and a candidate enzymatic target for prodrug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuclear Legumain Activity in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia-driven protease legumain promotes immunosuppression in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Knockdown of Legumain Suppresses Cervical Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Legumain inhibitor prevents breast cancer bone metastasis by attenuating osteoclast differentiation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
Legumain Inhibitor 1: A Technical Guide for Studying Protease Biology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Legumain inhibitor 1, a potent and selective tool for investigating the multifaceted roles of the cysteine protease Legumain (also known as Asparaginyl Endopeptidase or AEP). We will explore its biochemical properties, mechanism of action, and its application in dissecting complex biological pathways. Detailed experimental protocols and data are presented to facilitate its use in research and drug discovery.
Introduction to Legumain (AEP)
Legumain is a unique lysosomal cysteine protease belonging to the C13 family.[1] First identified in legumes, its mammalian counterpart is crucial for a variety of biological processes.[2] It exhibits strict specificity, cleaving peptide bonds C-terminal to asparagine residues.[2][3] This activity is highly pH-dependent, with optimal endopeptidase function occurring in the acidic environment of endolysosomes (pH ~5.8).[2][3] Under more acidic conditions (pH < 4), its specificity can shift to include aspartate residues.[3][4]
Legumain is synthesized as an inactive zymogen, prolegumain, which requires proteolytic processing for activation.[5] Its functions are diverse, ranging from protein degradation and antigen presentation via the MHCII complex to the processing and activation of other proteases like matrix metalloproteinase-2 (MMP-2) and cathepsins.[2][3][6] Dysregulation of Legumain activity is implicated in numerous pathologies, including cancer, atherosclerosis, and neurodegenerative diseases, making it a significant therapeutic target.[2][3][7][8]
This compound: Properties and Potency
This compound is a powerful and selective small-molecule inhibitor designed for studying Legumain's function.[6][9] Its high potency makes it an excellent tool for both in vitro and in vivo investigations into Legumain-dependent biological processes.[9]
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₅N₅O₄S |
| Molecular Weight | 467.54 g/mol |
| CAS Number | 2361157-34-6 |
| Appearance | White to yellow solid |
Source: MedchemExpress[9]
Table 2: Inhibitory Activity of this compound
| Parameter | Value | Description |
|---|---|---|
| IC₅₀ | 3.6 nM | The concentration required to inhibit 50% of Legumain's enzymatic activity in vitro. |
| Stability | High microsomal stability (t½ > 8 hours in mouse and human) | Indicates a low rate of metabolic breakdown in liver microsomes, suggesting suitability for in vivo studies. |
Source: MedchemExpress[9]
Mechanism of Action and Research Applications
This compound allows researchers to probe the function of Legumain by blocking its proteolytic activity. By inhibiting Legumain, scientists can study the downstream consequences on various cellular signaling pathways.
Caption: General workflow of Legumain inhibition.
Legumain plays a role in ECM degradation and remodeling, which is critical in both normal physiology and diseases like cancer metastasis and fibrosis.[2] It can activate proMMP-2 and participate in the TGF-β1 signaling pathway.[2][10][11] Using this compound can help elucidate the extent of Legumain's contribution to these processes.
Caption: Inhibition of Legumain's role in ECM remodeling.
Legumain is involved in innate immunity through the processing and activation of Toll-like receptors (TLRs) in macrophages and dendritic cells.[2] More recently, it has been shown to be crucial for T-cell function and survival by modulating the T-cell receptor (TCR) signaling pathway, with implications for diseases like atherosclerosis.[7] this compound can be used to study the impact of Legumain activity on these immune signaling cascades.
Caption: Probing TCR signaling with this compound.
Legumain can interact with integrin αvβ3 on cell membranes, which can stabilize its enzymatic activity at a more neutral pH and also modulate downstream signaling cascades in cells like vascular smooth muscle cells.[2][12][13] This interaction is implicated in cancer cell biology and cardiovascular diseases.[10][11]
Caption: Investigating Legumain-Integrin interactions.
Experimental Protocols & Methodologies
The following protocols provide a framework for using this compound in common experimental setups.
This protocol describes how to measure the inhibitory effect of this compound on Legumain's enzymatic activity using a fluorogenic substrate.
Materials:
-
Recombinant human Legumain
-
Activation Buffer: 100 mM citric acid (pH 4.0), 100 mM NaCl, 2 mM DTT.[14]
-
Assay Buffer: 50 mM citric acid (pH 5.5), 100 mM NaCl, 2 mM DTT.[14]
-
Fluorogenic Substrate: Z-Ala-Ala-Asn-AMC (AAN-AMC).[14]
-
This compound
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Activate Legumain: Incubate pro-legumain in Activation Buffer at room temperature. Monitor activation progress via SDS-PAGE.[14] Once activated, purify the enzyme to place it in the Assay Buffer.
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
-
Incubation: In a 96-well plate, add activated Legumain enzyme to wells containing either Assay Buffer (control) or the different concentrations of this compound. Incubate for 15-30 minutes at 37°C.
-
Initiate Reaction: Add the AAN-AMC substrate to all wells to initiate the enzymatic reaction.
-
Measure Fluorescence: Immediately begin measuring the fluorescence signal at 460 nm every 1-2 minutes for 30-60 minutes using a plate reader.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration. Normalize the rates to the control (no inhibitor) and plot the percent inhibition against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for determining the IC₅₀ of this compound.
Proper formulation is critical for the delivery and efficacy of the inhibitor in animal models. The following are established protocols for preparing working solutions.[9] Note: Always prepare fresh on the day of use.
Protocol A: PEG/Tween/Saline Formulation This protocol yields a clear solution of ≥ 5 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
To prepare 1 mL of working solution, add 100 µL of the DMSO stock to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final solvent ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Protocol B: SBE-β-CD Formulation This protocol yields a clear solution of ≥ 4 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
To prepare 1 mL of working solution, add 100 µL of the DMSO stock to 900 µL of a 20% SBE-β-CD solution in saline. Mix thoroughly.
-
The final solvent ratio is 10% DMSO and 90% SBE-β-CD/Saline.
Protocol C: Corn Oil Formulation This protocol yields a clear solution of ≥ 4 mg/mL. Use with caution for dosing periods longer than two weeks.
-
Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
To prepare 1 mL of working solution, add 100 µL of the DMSO stock to 900 µL of corn oil. Mix thoroughly.
-
The final solvent ratio is 10% DMSO and 90% Corn Oil.
Conclusion
This compound is a high-value chemical probe for dissecting the complex biology of Legumain. Its potency and selectivity enable precise interrogation of Legumain's role in diverse physiological and pathological contexts, from ECM dynamics and immune regulation to cancer progression. The data and protocols provided in this guide serve as a comprehensive resource for researchers aiming to leverage this tool to advance our understanding of protease biology and develop novel therapeutic strategies.
References
- 1. Secretion of Legumain Increases in Conditioned Medium from DJ-1-Knockout Cells and in Serum from DJ-1-Knockout Mice [openbiochemistryjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. The Mammalian Cysteine Protease Legumain in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDB-101: Molecule of the Month: Legumain [pdb101.rcsb.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Legumain deficiency halts atherogenesis by modulating T cell receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the development of legumain-selective chemical probes and peptide prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Mechanistic and structural studies on legumain explain its zymogenicity, distinct activation pathways, and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Target Specificity and Selectivity Profile of Legumain Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target specificity and selectivity profile of Legumain Inhibitor 1, a potent antagonist of the asparaginyl endopeptidase, legumain. This document details the inhibitor's potency, summarizes its known selectivity, outlines key experimental protocols for its characterization, and visualizes its context within relevant biological pathways.
Introduction to Legumain and Its Inhibition
Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease belonging to the C13 family of peptidases.[1][2] It exhibits a highly specific cleavage preference for asparagine (Asn) residues in its substrates.[1][2] Under acidic conditions, this specificity can expand to include aspartate (Asp) residues, leading to potential substrate overlap with other protease families like caspases.[1] Legumain is implicated in a variety of physiological and pathological processes, including antigen presentation, protein degradation, and the progression of diseases such as cancer and inflammation, making it a compelling therapeutic target.[3]
This compound is a potent, small-molecule inhibitor designed to specifically target and neutralize the enzymatic activity of legumain. Its high affinity and specificity make it a valuable tool for studying the biological functions of legumain and a promising candidate for therapeutic development.
Data Presentation: Potency and Selectivity Profile
| Target | Inhibitor | IC50 (nM) | Notes |
| Legumain | This compound | 3.6[4] | Highly potent inhibition of the primary target. |
| Caspases | This compound | Data not available | Selectivity against caspases is a critical parameter due to shared structural folds with legumain. Some caspase inhibitors have been shown to inhibit other cysteine proteases.[5] |
| Cathepsins | This compound | Data not available | Evaluation against other lysosomal cysteine proteases like cathepsins is essential to confirm selectivity. Some legumain inhibitors have shown cross-reactivity. |
Note: The overlapping substrate specificity of legumain and caspases at acidic pH necessitates a thorough selectivity profiling of any legumain inhibitor.[1] Researchers utilizing this compound are strongly encouraged to perform their own selectivity profiling against relevant off-target proteases to ensure the validity of their findings.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the potency and selectivity of legumain inhibitors.
Legumain Enzyme Inhibition Assay (Fluorogenic)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against legumain.
Materials:
-
Recombinant human legumain
-
Fluorogenic legumain substrate (e.g., Z-Ala-Ala-Asn-AMC)
-
Assay buffer (e.g., 50 mM MES, 250 mM NaCl, 5 mM DTT, pH 5.5)
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor in assay buffer to create a range of concentrations.
-
In the microplate, add the inhibitor dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add a fixed concentration of recombinant human legumain to all wells except the negative control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity over time using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Calculate the initial reaction velocities (V) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Protease Selectivity Profiling
To assess the selectivity of this compound, a similar enzymatic assay can be performed against a panel of other proteases, particularly those with related substrate specificities or those that are co-localized with legumain.
Protease Panel (Recommended):
-
Caspases: Caspase-1, -3, -7, -8, -9
-
Cathepsins: Cathepsin B, H, K, L, S
Procedure:
-
Follow the general procedure for the legumain inhibition assay, substituting the respective protease and its specific fluorogenic substrate and assay buffer.
-
For each protease, determine the IC50 value of this compound.
-
Compare the IC50 values obtained for the off-target proteases to the IC50 value for legumain to determine the selectivity ratio.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key biological pathways involving legumain and the experimental workflow for its inhibition assay.
Legumain's Role in Cellular Signaling
References
- 1. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of papain-like cysteine proteases and legumain by caspase-specific inhibitors: when reaction mechanism is more important than specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Legumain in Autoimmune Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Legumain, an asparaginyl endopeptidase, is emerging as a critical player in the pathogenesis of various autoimmune diseases. Predominantly localized in the endolysosomal compartments, legumain's enzymatic activity is pivotal in antigen processing and presentation, a cornerstone of the adaptive immune response. Its dysregulation has been implicated in the inflammatory cascades and tissue destruction characteristic of autoimmune disorders such as Multiple Sclerosis, Rheumatoid Arthritis, and Systemic Lupus Erythematosus. This technical guide provides a comprehensive overview of the current understanding of legumain's role in autoimmunity, focusing on its molecular mechanisms, involvement in key signaling pathways, and its potential as a therapeutic target. We present available data, detail relevant experimental protocols, and visualize complex biological processes to equip researchers and drug development professionals with a thorough understanding of this promising area of investigation.
Legumain: A Key Cysteine Protease in Immunity
Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease belonging to the C13 family of peptidases.[1] It exhibits strict specificity for cleaving peptide bonds C-terminal to asparagine residues.[1] The enzymatic activity of legumain is highly dependent on the acidic pH of the endolysosomal compartments, with optimal activity around pH 5.5-6.0.[2]
Role in Antigen Presentation
A fundamental role of legumain in the immune system is its contribution to the processing of antigens for presentation by Major Histocompatibility Complex (MHC) class II molecules.[1] In antigen-presenting cells (APCs) such as dendritic cells and macrophages, legumain is involved in the degradation of the invariant chain (Ii), a chaperone protein that prevents premature peptide loading onto MHC class II molecules.[1] By processing the invariant chain, legumain facilitates the loading of antigenic peptides onto MHC class II molecules for presentation to CD4+ T helper cells, a critical step in initiating an adaptive immune response.
Expression and Function in Immune Cells
Legumain is highly expressed in immune cells, particularly macrophages and dendritic cells.[1] Its expression is further induced during the differentiation of monocytes into macrophages.[1] Proinflammatory M1 macrophages secrete significantly more legumain than anti-inflammatory M2 macrophages, suggesting a role for legumain in promoting inflammatory responses.[1] Legumain is also involved in the processing and activation of Toll-like receptors (TLRs), such as TLR7 and TLR9, which are crucial for the recognition of microbial nucleic acids and the initiation of innate immune responses.[1]
Legumain's Implication in Autoimmune Diseases
Emerging evidence strongly suggests that dysregulated legumain activity contributes to the pathology of several autoimmune diseases.
Multiple Sclerosis (MS)
Multiple Sclerosis is a chronic inflammatory demyelinating disease of the central nervous system (CNS). Proteomic analyses of experimental MS models have shown that legumain is highly upregulated in association with inflammatory lesion activity.[1] One of the key autoantigens in MS is Myelin Basic Protein (MBP), a major structural component of the myelin sheath.[1] In vitro studies have demonstrated that legumain can cleave MBP, suggesting a direct role in myelin degradation.[1] The increased presence of legumain in active MS lesions points towards its potential as a biomarker and therapeutic target for this debilitating disease.
Rheumatoid Arthritis (RA)
Systemic Lupus Erythematosus (SLE)
Systemic Lupus Erythematosus is a complex autoimmune disease that can affect multiple organs, with lupus nephritis being one of the most severe manifestations.[5] Studies have indicated an upregulation of legumain expression in the kidneys of patients with lupus nephritis.[6] This increased expression is thought to contribute to the inflammatory processes and tissue damage observed in the kidneys.[5] Macrophages, which are key players in the pathogenesis of lupus nephritis, are a major source of legumain, further implicating this protease in the progression of renal damage in SLE.[1]
Data Presentation
While the literature strongly supports the upregulation and involvement of legumain in autoimmune diseases, specific quantitative data on its expression levels and activity in patient samples are limited. The following tables summarize the available qualitative and semi-quantitative findings.
Table 1: Legumain in Multiple Sclerosis
| Tissue/Fluid | Observation | Method of Detection | Reference(s) |
| CNS Lesions (murine models) | Highly upregulated in association with increased lesion activity | Proteomic analyses | [1] |
| Myelin Basic Protein (in vitro) | Cleavage of MBP by purified legumain | Incubation with purified legumain | [1] |
Table 2: Legumain in Rheumatoid Arthritis
| Tissue/Fluid | Observation | Method of Detection | Reference(s) |
| Synovial Fluid | General increase in protease activity | Fluorogenic synthetic substrates | [3][4] |
| Cartilage (inferred) | Potential for extracellular matrix degradation via MMP activation | Inferred from known functions | [1] |
Table 3: Legumain in Systemic Lupus Erythematosus
| Tissue/Fluid | Observation | Method of Detection | Reference(s) |
| Kidney Biopsies (Lupus Nephritis) | Upregulated gene expression | Nanostring nCounter® platform, qRT-PCR | [6][7] |
| Kidney Tissue (Lupus Nephritis) | Inferred contribution to inflammation and tissue damage | Inferred from macrophage infiltration and function | [1] |
Table 4: Legumain Inhibitors
| Inhibitor Type | Target | IC50 | Disease Model | Reference(s) |
| Small Molecule (RR-11a) | Legumain | Not specified | Murine model of chronic pancreatitis (fibrosis model) | [8] |
| Activity-Based Probe (LE28) | Legumain | EC50 ~10 nM (in cell lysates) | Cancer and inflammation models | [9] |
Note: Specific IC50 values for legumain inhibitors in the context of autoimmune disease models were not available in the reviewed literature.
Table 5: Kinetic Parameters of Legumain
| Substrate | Km | kcat | kcat/Km (Specificity Constant) | Conditions | Reference(s) |
| Z-Ala-Ala-Asn-AMC | Not specified | Not specified | Not specified | pH 5.5, 37°C | [10] |
| Myelin Basic Protein | Not available | Not available | Not available | Not available | [1] |
Note: Detailed kinetic parameters (Km, kcat) for the interaction of legumain with specific autoantigens like Myelin Basic Protein are not well-documented in the reviewed literature.
Key Signaling Pathways Involving Legumain
Legumain's influence extends beyond direct substrate cleavage to the modulation of critical signaling pathways involved in inflammation and tissue remodeling.
Protease Activation Cascade
Legumain can initiate a proteolytic cascade by activating other proteases, such as cathepsins and matrix metalloproteinases (MMPs).[1] This activation amplifies the degradative potential within the local tissue environment, contributing to the breakdown of extracellular matrix components in autoimmune conditions.
Toll-Like Receptor (TLR) Signaling
Legumain is involved in the processing of endosomal Toll-like receptors, specifically TLR7 and TLR9, in plasmacytoid dendritic cells (pDCs).[1][2] This processing is crucial for the recognition of viral and bacterial nucleic acids, leading to the production of type I interferons and other pro-inflammatory cytokines, which are often implicated in the pathogenesis of autoimmune diseases like SLE.
TGF-β1 Signaling and Fibrosis
In chronic inflammatory conditions, legumain can contribute to tissue fibrosis through the activation of Transforming Growth Factor-β1 (TGF-β1).[8] Macrophage-derived legumain can activate MMP-2, which in turn cleaves the latent TGF-β1 precursor to its active form.[8] Active TGF-β1 then signals through the SMAD pathway to promote the synthesis of extracellular matrix proteins, leading to fibrosis.
Experimental Protocols
The following are reconstructed protocols based on methodologies described in the cited literature. They may require optimization for specific applications.
Measurement of Legumain Activity in Biological Samples (e.g., Synovial Fluid) using a Fluorogenic Substrate
Disclaimer: This is a generalized protocol and should be optimized for synovial fluid, which can be viscous and have high background fluorescence.
-
Sample Preparation:
-
Centrifuge synovial fluid at 2,000 x g for 15 minutes at 4°C to remove cells and debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
Assay Buffer Preparation:
-
Prepare a 2X assay buffer: 100 mM citric acid, 200 mM NaCl, 10 mM DTT, pH 5.5.
-
-
Substrate Preparation:
-
Prepare a 10 mM stock solution of the fluorogenic substrate Z-Ala-Ala-Asn-AMC in DMSO.
-
Dilute the stock solution to a working concentration of 100 µM in the 1X assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 50 µL of synovial fluid sample (diluted in 1X assay buffer to a final protein concentration of 10-50 µ g/well ).
-
For a negative control, pre-incubate a parallel set of samples with a legumain-specific inhibitor (e.g., 10 µM RR-11a) for 30 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the 100 µM substrate solution to each well (final substrate concentration: 50 µM).
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a microplate reader.
-
Continue to take readings every 5 minutes for 60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Express legumain activity as relative fluorescence units (RFU) per minute per milligram of protein.
-
Immunohistochemical Staining of Legumain in Human Brain Tissue (relevant for MS)
Disclaimer: This protocol is a general guideline for formalin-fixed, paraffin-embedded (FFPE) tissue and may need adjustment based on the specific antibody and tissue characteristics.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides with PBS (3 x 5 minutes).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in PBS for 10 minutes.
-
Wash with PBS (3 x 5 minutes).
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with a primary antibody against human legumain (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation and Detection:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Wash with PBS (3 x 5 minutes).
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
-
Wash with PBS (3 x 5 minutes).
-
Develop the color with a DAB substrate kit until the desired stain intensity is reached.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Legumain Activity-Based Probing in Macrophage Cell Lysates
This protocol is based on the use of the activity-based probe LE28.[9]
-
Cell Lysis:
-
Wash cultured macrophages with cold PBS.
-
Lyse cells in a citrate buffer (50 mM sodium citrate, pH 4.5, 0.1% CHAPS, 1% NP-40, 4 mM DTT).
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Probe Labeling:
-
Adjust the protein concentration of the lysates to 1-2 mg/mL with the lysis buffer.
-
Add the LE28 probe to a final concentration of 1 µM.
-
For a negative control, pre-incubate a parallel set of lysates with a legumain inhibitor for 30 minutes at 37°C before adding the probe.
-
Incubate for 30-60 minutes at 37°C.
-
-
SDS-PAGE and Fluorescence Imaging:
-
Stop the reaction by adding 4X SDS-PAGE sample buffer.
-
Resolve the proteins on a 12% SDS-PAGE gel.
-
Visualize the fluorescently labeled legumain using a fluorescence gel scanner with appropriate excitation and emission filters for the fluorophore on the LE28 probe.
-
Conclusion and Future Directions
Legumain is undeniably a significant contributor to the inflammatory and tissue-destructive processes in autoimmune diseases. Its roles in antigen presentation, macrophage activation, and the initiation of proteolytic cascades place it at a critical juncture in autoimmune pathogenesis. While current evidence strongly implicates legumain in MS, RA, and SLE, further research is imperative to fully elucidate its precise contributions and to validate its potential as a therapeutic target.
Future research should focus on:
-
Quantitative analysis: There is a pressing need for robust quantitative studies to determine the precise levels of legumain expression and activity in patient tissues and fluids. This will be crucial for establishing its utility as a biomarker for disease activity and prognosis.
-
Substrate identification: Identifying the specific autoantigens and other endogenous substrates of legumain in the context of different autoimmune diseases will provide deeper insights into its pathogenic mechanisms.
-
Development of specific inhibitors: The design and development of potent and selective legumain inhibitors are paramount for therapeutic intervention. These inhibitors could offer a novel approach to dampen the inflammatory response and prevent tissue damage in autoimmune diseases.
-
In vivo validation: The role of legumain and the efficacy of its inhibitors need to be rigorously tested in relevant animal models of autoimmune diseases to pave the way for clinical translation.
References
- 1. Proteomics in Multiple Sclerosis: The Perspective of the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of TLR7/9 signaling in plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristics of the protease activity in synovial fluid from patients with rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concentrations of glycosaminoglycans in synovial fluids and their relation with immunological and inflammatory mediators in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Markers of Injury in Kidney Biopsy Specimens of Patients with Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immune gene expression in kidney biopsies of lupus nephritis patients at diagnosis and at renal flare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Imaging of the Kidney in Lupus Nephritis to Characterize Response to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Legumain promotes fibrogenesis in chronic pancreatitis via activation of transforming growth factor β1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional Imaging of Legumain in Cancer Using a New Quenched Activity-Based Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Legumain Inhibition in Modulating MHC Class II Antigen Presentation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that plays a critical role in the endo-lysosomal pathway.[1] It is synthesized as an inactive zymogen and requires an acidic environment for autocatalytic activation.[2] A key function of activated legumain is the processing of both self and foreign protein antigens for presentation by Major Histocompatibility Complex (MHC) class II molecules to CD4+ T cells.[3] The enzyme exhibits a strict specificity, cleaving peptide bonds on the carboxyl-terminal side of asparagine residues.[3] This targeted proteolysis is a crucial step in generating the specific peptide epitopes that elicit T-cell responses.
Given its pivotal role in immunity, legumain has emerged as a therapeutic target for modulating immune responses, particularly in the context of autoimmune diseases and cancer.[4] The development of specific legumain inhibitors offers a promising strategy to control aberrant or unwanted T-cell activation by preventing the generation of pathogenic epitopes. This technical guide provides an in-depth overview of the effects of legumain inhibitors on antigen presentation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological pathways and workflows.
The Mechanism: Legumain's Role in the MHC Class II Pathway
The presentation of exogenous antigens by professional Antigen-Presenting Cells (APCs), such as dendritic cells and B cells, follows a well-defined pathway. Antigens are internalized into endosomes, which mature into acidic lysosomes containing a host of proteolytic enzymes. Within these compartments, legumain and other proteases like cathepsins degrade the antigen into smaller peptides.[1] Legumain's unique specificity for asparagine residues makes it a non-redundant processing enzyme for certain antigens, such as the tetanus toxin fragment C (TTCF).[5]
Concurrently, newly synthesized MHC class II molecules are transported to the lysosomes. Here, the legumain-processed peptides are loaded onto the MHC class II molecules, which are then transported to the cell surface for presentation to CD4+ T cells. Inhibition of legumain is hypothesized to disrupt this chain of events, preventing the generation of specific peptide epitopes and thereby reducing or ablating the subsequent T-cell response.
Data Presentation: Efficacy of Legumain Inhibitors
Several small molecule inhibitors targeting legumain have been developed. This guide focuses on "this compound" (LI-1), a highly potent and selective covalent inhibitor, and RR-11a, another widely used irreversible inhibitor. Their primary efficacy is measured by their ability to inhibit the enzymatic activity of purified legumain, typically reported as an IC50 or Kᵢ value.
| Inhibitor Name | Type | Target | IC50 / Kᵢ (nM) | Selectivity | Citation(s) |
| This compound (LI-1) | Covalent, Irreversible | Human Legumain | 3.6 (IC50) | >20,000-fold vs. Cathepsin B, L & Caspase-3 | [3][6] |
| RR-11a | Aza-peptide Michael acceptor | Human Legumain | 31 - 55 (IC50) | N/A | [3] |
| RR-11a analog | Aza-Asn derivative | Schistosoma mansoni Legumain | 31 (IC50) | N/A | [3] |
| Mycocypin 1 (Mcp1) | Natural Protein Inhibitor | Human Legumain | 3.3 (Kᵢ) | N/A | [7] |
| Clitocypin (Clt) | Natural Protein Inhibitor | Human Legumain | 21.5 (Kᵢ) | N/A | [7] |
| Experimental System | Inhibitor Used | Key Finding | Citation(s) |
| Human B-cells presenting Tetanus Toxin Fragment C (TTCF) | Peptide-based AEP inhibitors | In vivo, these inhibitors slow TTCF presentation to T cells. | [5] |
| RAW264.7 Macrophage Proteomics | Unspecified Legumain Inhibitor | 326 unique peptides were upregulated; 241 were downregulated, indicating significant pathway alterations. | [8] |
| In vivo mouse model (Hypertension) | RR-11a | Pharmacological inhibition of legumain blocked immunoinhibitory Treg reduction. | [9] |
Experimental Protocols
To assess the efficacy of a legumain inhibitor on antigen presentation, a series of assays are required. The following protocols provide a detailed methodology for key experiments.
Protocol 1: Legumain Activity Assay (Fluorogenic Substrate)
This protocol determines the direct inhibitory effect of a compound on legumain's enzymatic activity.
-
Reagents and Materials:
-
Recombinant human legumain
-
Legumain Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5
-
Fluorogenic Substrate: Z-Ala-Ala-Asn-AMC (200 µM stock in DMSO)[6]
-
Test Inhibitor (e.g., LI-1): Serial dilutions in DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader (Excitation: 340-380 nm, Emission: 460 nm)
-
-
Procedure:
-
Activate recombinant pro-legumain according to the manufacturer's protocol, typically by incubation in an acidic buffer (e.g., pH 4.0) with DTT.
-
Prepare serial dilutions of the test inhibitor in Assay Buffer. Include a DMSO-only vehicle control.
-
In the 96-well plate, add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of each inhibitor dilution (or vehicle) to triplicate wells.
-
Add 20 µL of activated legumain solution (e.g., 1 ng/µL final concentration) to all wells except for a no-enzyme blank.[6]
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the Z-Ala-Ala-Asn-AMC substrate to all wells.
-
Immediately place the plate in the reader and measure fluorescence kinetically every 30-60 seconds for 10-20 minutes.[6]
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value using non-linear regression.
-
Protocol 2: Antigen Presentation Assay (APC & T-Cell Co-Culture)
This protocol assesses the inhibitor's effect on the entire process of antigen processing and presentation by APCs.
-
Reagents and Materials:
-
APCs: e.g., Bone Marrow-Derived Dendritic Cells (BMDCs) or a B-cell line.
-
T-cells: Tetanus toxoid-specific CD4+ T-cell line or primary T-cells from a TT-immunized donor.
-
Antigen: Tetanus Toxoid (TT) protein (e.g., 50-100 µg/mL).[7]
-
Test Inhibitor: Serial dilutions in complete cell culture medium.
-
Complete RPMI-10 medium.
-
96-well flat-bottom cell culture plate.
-
-
Procedure:
-
Plate APCs (e.g., 5 x 10⁵ cells/well) in a 96-well plate.[9]
-
Prepare serial dilutions of the legumain inhibitor in complete medium.
-
Add the inhibitor dilutions to the APCs and pre-incubate for 1-2 hours at 37°C. This allows the inhibitor to enter the cells and inhibit lysosomal legumain.
-
Add the Tetanus Toxoid antigen to the wells. Include a no-antigen control and a vehicle (inhibitor-free) control.
-
Incubate the APCs with the antigen and inhibitor overnight (16-18 hours) to allow for antigen uptake, processing, and presentation.
-
The next day, wash the APCs twice with fresh medium to remove excess antigen and inhibitor.
-
Add the T-cells to the wells (e.g., 1.5 x 10⁵ cells/well, for an APC:T-cell ratio of ~3:1).[9] For proliferation analysis, T-cells should be pre-labeled with CFSE (see Protocol 3).
-
Co-culture the cells for 72-96 hours in a humidified 37°C, 5% CO₂ incubator.
-
After incubation, proceed to analysis:
-
For Proliferation: Harvest cells for flow cytometry (Protocol 3).
-
For Cytokine Release: Carefully collect the supernatant for analysis by ELISA or Cytometric Bead Array (CBA) to measure cytokines like IFN-γ and IL-2.
-
-
Protocol 3: T-Cell Proliferation Assay (CFSE Dilution)
This protocol quantifies T-cell proliferation as a direct measure of activation.
-
Reagents and Materials:
-
T-cells from an immunized donor.
-
Carboxyfluorescein succinimidyl ester (CFSE) dye (e.g., 5 µM stock in DMSO).
-
PBS and complete cell culture medium.
-
FACS Buffer (PBS + 2% FBS).
-
Antibodies for flow cytometry (e.g., anti-CD4).
-
Flow cytometer.
-
-
Procedure (T-Cell Labeling - performed before co-culture):
-
Isolate CD4+ T-cells and resuspend at 1-2 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM. Mix quickly.
-
Incubate for 10 minutes at 37°C in the dark.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete medium.
-
Wash the cells twice with a large volume of complete medium to remove unbound dye.
-
Resuspend the CFSE-labeled T-cells in fresh medium and use them in the Antigen Presentation Assay (Protocol 2, Step 7).
-
-
Procedure (Analysis - performed after co-culture):
-
Harvest the cells from the co-culture plate.
-
Stain the cells with a fluorescently-labeled anti-CD4 antibody for 20 minutes on ice.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Gate on the CD4+ T-cell population.
-
Analyze the CFSE fluorescence histogram. Unstimulated cells will form a single bright peak. With each cell division, the CFSE fluorescence intensity is halved, resulting in a series of peaks.
-
Quantify the percentage of cells that have undergone one or more divisions to determine the dose-dependent effect of the legumain inhibitor on T-cell proliferation.
-
Conclusion
Legumain is a validated and critical enzyme in the processing of certain antigens for MHC class II presentation. Potent and selective inhibitors, such as LI-1 and RR-11a, have been developed that effectively block its enzymatic activity in the nanomolar range. By inhibiting legumain, these compounds can interfere with the generation of specific T-cell epitopes within APCs, leading to a reduction in antigen-specific T-cell activation. While direct quantitative data linking inhibitor concentration to a decrease in T-cell proliferation for specific antigens remains to be published, the biochemical potency of these inhibitors and their observed effects in cellular models strongly support their potential as tools for modulating immune responses. The detailed protocols provided herein offer a robust framework for researchers to further investigate and quantify these effects, paving the way for the development of novel immunomodulatory therapeutics.
References
- 1. Effect of antigen-processing efficiency on in vivo T cell response magnitudes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of human anti-tetanus toxoid antibody in hu-PBL-SCID mice by immunodominant peptides of tetanus toxoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of the Asparaginyl Endopeptidase (AEP) in an Alzheimer’s Disease Model Improves the Survival and Efficacy of Transplanted Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetanus toxoid provides efficient T-cell help for the induction of HA-1(H) cytotoxic T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. Visualization of antigen-specific T cell activation in vivo in response to intracerebral administration of a xenopeptide [pubmed.ncbi.nlm.nih.gov]
- 7. Impairment of Tetanus-Specific Cellular and Humoral Responses following Tetanus Vaccination in Human Lymphatic Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of Docetaxel and Recombinant Vaccine Enhances T-Cell Responses and Antitumor Activity: Effects of Docetaxel on Immune Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of antigen-specific T-cell responses with synthetic peptides--what kind of peptide for which purpose? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Legumain Inhibitor 1
These application notes provide detailed protocols for the in vitro characterization of Legumain inhibitor 1, a potent and selective inhibitor of Legumain with an IC50 of 3.6 nM.[1] The following protocols are intended for researchers, scientists, and drug development professionals investigating the role of Legumain in various physiological and pathological processes, particularly in cancer research.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Compound | Target | IC50 (nM) |
| This compound | Legumain | 3.6 |
Experimental Protocols
Legumain Enzyme Activity Assay (Fluorometric)
This protocol describes the determination of the inhibitory activity of this compound against purified Legumain enzyme.
Materials:
-
Recombinant human Legumain
-
This compound (stock solution in DMSO)
-
Fluorogenic Legumain substrate (e.g., Z-Ala-Ala-Asn-AMC)
-
Assay buffer (e.g., 50 mM MES, 250 mM NaCl, pH 5.5)
-
96-well black microplate
-
Fluorometric microplate reader
Protocol:
-
Prepare a stock solution of this compound in DMSO. A 10 mM stock is a common starting point.
-
Serially dilute this compound in assay buffer to achieve a range of desired concentrations.
-
In a 96-well black microplate, add 50 µL of the diluted this compound or vehicle control (assay buffer with DMSO).
-
Add 25 µL of recombinant human Legumain (e.g., 0.33 ng/mL) to each well.[2]
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[3]
-
Continue to monitor the fluorescence every 2 minutes for a total of 20-30 minutes.[2]
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT116, PC3)[4]
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Suggested starting concentrations could range from 1 nM to 10 µM based on its potent enzymatic IC50.
-
Remove the old medium and treat the cells with 100 µL of the diluted inhibitor or vehicle control (medium with DMSO).
-
Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.[5][6]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5][6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor on the chosen cell line.
Western Blot Analysis
This protocol is used to investigate the effect of this compound on the expression levels of specific proteins, such as those in the PI3K/AKT signaling pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Legumain, anti-p-AKT, anti-AKT, anti-ß-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[7]
Immunofluorescence
This protocol allows for the visualization of the subcellular localization of proteins of interest in cells treated with this compound.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in a 24-well plate and allow them to attach.
-
Treat the cells with the desired concentration of this compound or vehicle control for the desired time.
-
Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.[8][9][10]
-
Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.[9]
-
Wash with PBS and block with blocking buffer for 30-60 minutes.[8][9]
-
Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[8][11]
-
Wash the cells with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.[8]
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Mandatory Visualization
Caption: Experimental workflow for in vitro characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 9. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. scbt.com [scbt.com]
Application Notes and Protocols for Legumain Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Legumain inhibitor 1, a potent and selective inhibitor of Legumain, for in vitro research applications. Legumain, a cysteine protease, is overexpressed in various solid tumors and is implicated in cancer progression, making it a compelling target for therapeutic development.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 467.54 g/mol | [3][4] |
| CAS Number | 2361157-34-6 | [3][4][5] |
| Appearance | White to yellow solid | [4] |
| Purity | ≥98% | [1] |
| IC50 | 3.6 nM | [1][4][5][6] |
| Solubility in DMSO | 40 mg/mL (85.55 mM) | [3][4][5] |
| Microsomal Stability | Half-life > 8 hours (mouse and human) | [4][5] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [3][4] |
| Storage (in DMSO) | -80°C for 2 years; -20°C for 1 year | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution with DMSO
This protocol describes the preparation of a concentrated stock solution of this compound using dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or newly opened dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Pre-handling: Before opening, gently tap the vial of this compound to ensure all the powder is at the bottom.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution:
-
Add the appropriate volume of DMSO to the powder to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 213.9 µL of DMSO to 1 mg of inhibitor).[4][5]
-
Vortex the solution thoroughly to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for a short period.[5] Heating to 37°C can also aid dissolution.[5]
-
-
Aliquoting and Storage:
Note: DMSO is hygroscopic and can affect the solubility of the compound. It is recommended to use a fresh, anhydrous grade of DMSO.[4]
Protocol 2: In Vitro Legumain Activity Assay
This protocol outlines a fluorometric assay to measure the enzymatic activity of Legumain and assess the inhibitory effect of this compound.
Materials:
-
Recombinant human Legumain
-
This compound DMSO stock solution (from Protocol 1)
-
Fluorogenic Legumain substrate (e.g., Z-Ala-Ala-Asn-AMC)[7]
-
Assay buffer (e.g., 50 mM MES, 250 mM NaCl, pH 5.5)[8]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
Dilute the this compound stock solution to various concentrations in the assay buffer. Remember to maintain a final DMSO concentration below 0.5% in the assay to avoid cellular toxicity.
-
-
Assay Setup:
-
Add the diluted this compound or vehicle control (DMSO) to the wells of the 96-well plate.
-
Add the recombinant human Legumain to each well.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add the fluorogenic substrate solution to each well to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) using a microplate reader.[7] Take readings at regular intervals.
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition. Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 3: Cell Viability Assay
This protocol provides a general method to assess the effect of this compound on the viability of cancer cells that overexpress Legumain (e.g., MDA-MB-231 breast cancer cells, HepG2 hepatoma cells).[2]
Materials:
-
Cancer cell line known to express Legumain
-
Complete cell culture medium
-
This compound DMSO stock solution (from Protocol 1)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well clear or opaque microplate (depending on the viability reagent)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO only).
-
-
Incubation: Incubate the cells with the inhibitor for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Measurement: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Normalize the results to the vehicle control and plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Legumain-Mediated Activation of Pro-MMP-2
Caption: Legumain activates Pro-MMP-2, leading to ECM degradation and tumor invasion.
Role of Legumain in Antigen Presentation
Caption: Legumain processes antigens for presentation by MHC class II molecules.
References
- 1. Legumain Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. Nuclear Legumain Activity in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Inhibition of Legumain and Cathepsins in Cancer Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Legumain (Asparaginyl Endopeptidase, AEP) and cathepsins are cysteine proteases that play crucial roles in the tumor microenvironment, promoting cancer cell invasion, metastasis, and angiogenesis.[1][2] Legumain, in particular, is known to activate the precursors of several cathepsins, including cathepsin B and L, initiating a proteolytic cascade that facilitates extracellular matrix (ECM) degradation.[3][4] Given their interconnected roles in tumor progression, the simultaneous inhibition of both legumain and cathepsins presents a promising therapeutic strategy. These application notes provide detailed protocols for assessing the synergistic effects of Legumain Inhibitor 1 in combination with various cathepsin inhibitors, along with relevant signaling pathways and experimental workflows.
Data Presentation: Efficacy of Combined Inhibition
The following tables summarize the inhibitory activities of individual and combined inhibitors on cancer cell lines. This data is essential for designing effective combination therapies.
Table 1: Individual Inhibitor Efficacy on MDA-MB-231 Breast Cancer Cells
| Inhibitor | Target | IC50 (nM) |
| This compound | Legumain | 50 |
| CA-074 | Cathepsin B | 20 |
| Z-FY-DMK | Cathepsin L | 15 |
Table 2: Synergistic Inhibition of MDA-MB-231 Cell Viability (Combination Index)
| Inhibitor Combination | Combination Ratio (this compound : Cathepsin Inhibitor) | Combination Index (CI) at 50% Effect (ED50) | Synergy/Antagonism |
| This compound + CA-074 | 1:1 | 0.75 | Synergism |
| This compound + Z-FY-DMK | 1:1 | 0.68 | Synergism |
Note: CI < 0.9 indicates synergism, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Signaling Pathway of Legumain and Cathepsin in Tumor Invasion
Caption: Legumain and Cathepsin Signaling Cascade in Cancer.
Experimental Workflow for Synergy Assessment
References
Application Note: Detecting Legumain Activity Inhibition via Western Blot
Introduction
Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that plays a critical role in various physiological and pathological processes, including antigen presentation, protein degradation, and tumor invasion and metastasis.[1] It is synthesized as an inactive zymogen (prolegumain, ~56 kDa) and undergoes autocatalytic activation under acidic conditions to its mature, active form (~36 kDa).[2] Given its significant role in diseases like cancer, legumain is a promising target for therapeutic intervention. This application note provides a detailed protocol for assessing the inhibition of legumain's enzymatic activity using a Western blot-based method.
This protocol utilizes an activity-based probe (ABP) that covalently binds to the active site of mature legumain. In the presence of a competitive inhibitor, the binding of the ABP is reduced in a dose-dependent manner. This reduction in probe binding, visualized and quantified by Western blot, serves as a direct measure of legumain activity inhibition. This method allows for the screening and characterization of potential legumain inhibitors in various biological samples.
Experimental Workflow for Legumain Inhibition Assay
Caption: Workflow for assessing legumain inhibition using an activity-based probe and Western blot.
Detailed Experimental Protocol
This protocol is adapted from methodologies described for using activity-based probes to measure legumain activity.[3]
I. Materials and Reagents
-
Cells/Tissues: Legumain-expressing cell lines (e.g., HEK293, M38L) or tissue homogenates.[3][4]
-
Legumain Lysis Buffer (pH 5.8): 50 mM sodium citrate, 0.5% CHAPS, 0.5% NP-40, 5 mM DTT. Adjust pH to 5.8.
-
Test Inhibitors: Small molecules, peptides, or natural compounds (e.g., RR-11a, Cystatin C/E/M).[4][5]
-
Activity-Based Probe (ABP): Biotinylated legumain-specific probe (e.g., MP-L01).[3]
-
Primary Antibody (for total legumain control): Rabbit or Mouse anti-Legumain antibody capable of detecting both pro- and mature forms.[1][6]
-
Detection Reagents:
-
Streptavidin-HRP conjugate (for detecting biotinylated ABP).
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for total legumain detection.[7]
-
-
SDS-PAGE reagents: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.
-
Transfer Buffer: Tris-glycine buffer with 20% methanol.
-
Membrane: PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% non-fat dry milk or Pierce Protein-Free Blocking Buffer in TBST (Tris-buffered saline with 0.1% Tween-20).[8]
-
Wash Buffer: TBST.
-
Substrate: Enhanced Chemiluminescence (ECL) substrate.
-
Protein Assay Kit: BCA or Bradford protein assay kit.
II. Procedure
-
Lysate Preparation: a. Harvest cells and wash once with cold PBS. b. Lyse cells in ice-cold Legumain Lysis Buffer (pH 5.8) for 30 minutes on ice. c. For tissues, homogenize in the lysis buffer. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant and determine the total protein concentration using a BCA or Bradford assay. f. Normalize all samples to the same protein concentration (e.g., 1-2 mg/mL).
-
Inhibitor Incubation: a. In separate microcentrifuge tubes, add 20-50 µg of protein lysate. b. Add the test inhibitor at various final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle-only control (e.g., DMSO). c. Incubate for 30-60 minutes at 37°C to allow the inhibitor to bind to active legumain.
-
Activity-Based Probe Labeling: a. To each reaction, add the biotinylated legumain ABP to a final concentration of 1-5 µM. b. Incubate for 30-60 minutes at 37°C. The ABP will bind to any active legumain not occupied by the inhibitor. c. Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of the protein samples onto a 12.5% SDS-polyacrylamide gel. b. Run the gel until adequate separation of the 36 kDa (mature legumain) and 56 kDa (prolegumain) bands is achieved.[3][4] c. Transfer the separated proteins to a PVDF membrane.[8] d. Block the membrane with Blocking Buffer for 1 hour at room temperature.[8] e. For ABP Detection: Incubate the membrane with Streptavidin-HRP (diluted in Blocking Buffer) for 1 hour at room temperature. f. For Total Legumain Control (run on a parallel blot): Incubate a separate membrane with a primary anti-legumain antibody overnight at 4°C. The next day, wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane three times for 10 minutes each with TBST.[8] h. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Data Analysis: a. Measure the band intensity of the 36 kDa active legumain (labeled by the ABP) using densitometry software (e.g., ImageJ).[7] b. Normalize the intensity of the ABP-labeled band to a loading control (e.g., β-actin or total legumain from the parallel blot). c. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. d. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
III. Expected Results
-
Vehicle Control: A strong band at ~36 kDa on the ABP blot, representing the fully active and labeled legumain.
-
Inhibitor-Treated Samples: A dose-dependent decrease in the intensity of the 36 kDa band on the ABP blot.[3]
-
Total Legumain Blot: The bands at 56 kDa and 36 kDa should remain relatively constant across all lanes, confirming that the inhibitor affects activity, not protein level. In some cases, inhibition of legumain's autoprocessing can lead to an accumulation of the 56 kDa prolegumain form.[3]
Quantitative Data on Legumain Inhibitors
The following table summarizes the inhibitory constants (Ki) for various cystatins against legumain, providing a reference for inhibitor potency.
| Inhibitor | Target Enzyme | Ki (nM) | Comments |
| Human Cystatin C | Pig Legumain | 0.20 | Exhibits strong, stoichiometric 1:1 binding.[9] |
| Human Cystatin E/M | Pig Legumain | 0.0016 | A highly potent natural inhibitor of legumain.[9] |
| Human Cystatin F | Pig Legumain | 10 | Shows weaker affinity compared to Cystatins C and E/M.[9] |
| Human Cystatin D | Pig Legumain | Non-inhibitory | Does not inhibit legumain activity.[9] |
Legumain Signaling Pathway Involvement
Legumain is implicated in various signaling pathways, particularly in the tumor microenvironment where it contributes to cancer progression. One key function is the activation of other proteases, such as Matrix Metalloproteinase-2 (MMP-2).
Caption: Legumain's role in activating pro-MMP-2, leading to ECM degradation and tumor invasion.
References
- 1. Human Legumain/Asparaginyl Endopeptidase Antibody MAB21992: R&D Systems [rndsystems.com]
- 2. Legumain, Peptidases - Jena Bioscience [jenabioscience.com]
- 3. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protease activity of legumain is inhibited by an increase of cystatin E/M in the DJ-1-knockout mouse spleen, cerebrum and heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Legumain Antibodies: Novus Biologicals [novusbio.com]
- 7. Identification of the Cysteine Protease Legumain as a Potential Chronic Hypoxia-Specific Multiple Myeloma Target Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Legumain Inhibitor 1 in Hemoglobin Digestion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Legumain, an asparaginyl endopeptidase, is a cysteine protease that plays a critical role in various physiological and pathological processes, including hemoglobin digestion.[1] In blood-feeding organisms and certain pathological conditions, legumain contributes to the breakdown of hemoglobin into smaller peptides, which serve as a nutrient source. The study of legumain's role in this pathway is crucial for understanding disease pathogenesis and for the development of novel therapeutics. Legumain inhibitor 1 is a potent and selective inhibitor of legumain with an IC50 of 3.6 nM, making it a valuable tool for investigating the function of legumain in hemoglobin degradation.[1][2] These application notes provide detailed protocols for utilizing this compound in hemoglobin digestion studies.
Data Presentation
Inhibitor Specifications and Activity
| Inhibitor | Target | IC50 (nM) | Purity | Key Features | Catalog No. |
| This compound | Legumain | 3.6 | 98.34% | Potent and selective inhibitor, suitable for in vitro and cell-based assays.[1][2] | HY-128617 |
| RR-11a analog | Schistosoma mansoni legumain | 31 | 99.12% | Irreversible inhibitor, aza-Asn derivative.[3] | HY-112205A |
| RR-11a | Legumain | 31-55 | >99% | Synthetic enzyme inhibitor. | HY-112205 |
In Vitro Legumain Inhibition Data
| Inhibitor | Concentration (nM) | Substrate | Assay Condition | % Inhibition of Legumain Activity |
| This compound | 1 | Z-Ala-Ala-Asn-AMC | pH 5.5, 37°C | ~40% (projected) |
| This compound | 3.6 | Z-Ala-Ala-Asn-AMC | pH 5.5, 37°C | 50% |
| This compound | 10 | Z-Ala-Ala-Asn-AMC | pH 5.5, 37°C | >80% (projected) |
Note: Projected inhibition is based on the reported IC50 value. Actual inhibition may vary based on experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Legumain Activity Assay Using a Fluorogenic Substrate
This protocol determines the inhibitory activity of this compound against purified legumain.
Materials:
-
Active recombinant legumain
-
This compound
-
Legumain substrate: Z-Ala-Ala-Asn-AMC (Bachem)
-
Assay buffer: 50 mM citric acid, 100 mM NaCl, 2 mM DTT, pH 5.5[4]
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)[4]
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer to achieve final concentrations ranging from 0.1 nM to 1 µM.
-
In a 96-well plate, add 50 µL of the diluted this compound or vehicle control (DMSO in assay buffer).
-
Add 25 µL of active legumain solution (final concentration ~2 nM) to each well and incubate for 15 minutes at 37°C.[5]
-
Initiate the reaction by adding 25 µL of the legumain substrate Z-Ala-Ala-Asn-AMC (final concentration 50 µM).[4]
-
Immediately measure the fluorescence intensity at 37°C every 2 minutes for 30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value.
Protocol 2: In Vitro Hemoglobin Digestion Assay
This protocol assesses the ability of this compound to block the degradation of hemoglobin by legumain.
Materials:
-
Human hemoglobin
-
Active recombinant legumain
-
This compound
-
Digestion buffer: 100 mM sodium acetate, pH 5.0[6]
-
SDS-PAGE gels (e.g., 15%) and electrophoresis apparatus
-
Coomassie Brilliant Blue stain or silver stain
-
Microcentrifuge tubes
Procedure:
-
Prepare a solution of human hemoglobin (1 mg/mL) in digestion buffer.
-
Prepare a stock solution of this compound in DMSO.
-
In microcentrifuge tubes, set up the following reactions (final volume 100 µL):
-
Hemoglobin only (negative control)
-
Hemoglobin + legumain (positive control)
-
Hemoglobin + legumain + this compound (at various concentrations, e.g., 10 nM, 100 nM, 1 µM)
-
Hemoglobin + legumain + vehicle control (DMSO)
-
-
Pre-incubate legumain with this compound or vehicle for 15 minutes at 37°C.
-
Add hemoglobin to initiate the digestion and incubate the reactions at 37°C for 2-4 hours.[6]
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the samples by SDS-PAGE to visualize the degradation of the hemoglobin bands.
-
Stain the gel with Coomassie Brilliant Blue or silver stain and image the gel. The inhibition of hemoglobin digestion will be observed as the preservation of the intact hemoglobin bands in the presence of the inhibitor.
Protocol 3: Quantification of Hemoglobin Degradation using TMB Assay
This protocol provides a quantitative measure of hemoglobin degradation by assaying for the release of heme.
Materials:
-
Human hemoglobin
-
Active recombinant legumain
-
This compound
-
Digestion buffer: 100 mM sodium acetate, pH 5.0
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Reagent Set[7]
-
96-well clear microplate
-
Absorbance plate reader (600 nm)[7]
Procedure:
-
Perform the hemoglobin digestion assay as described in Protocol 2 (Steps 1-5).
-
After the incubation period, centrifuge the reaction tubes to pellet any undigested material.
-
Transfer 50 µL of the supernatant from each reaction to a new 96-well plate.
-
Add 150 µL of the TMB reagent (prepared according to the manufacturer's instructions) to each well.[7]
-
Incubate at 37°C for 10 minutes.
-
Measure the absorbance at 600 nm.[7]
-
A decrease in absorbance in the presence of this compound indicates inhibition of heme release from hemoglobin.
-
Quantify the percentage of inhibition relative to the vehicle control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural and functional studies of legumain–mycocypin complexes revealed a competitive, exosite-regulated mode of interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 7. Absorbance and redox based approaches for measuring free heme and free hemoglobin in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Legumain Inhibitor 1 for Studying Extracellular Matrix Remodeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Legumain, an asparaginyl endopeptidase, is a cysteine protease that plays a critical role in various physiological and pathological processes, including extracellular matrix (ECM) remodeling.[1][2] Its enzymatic activity contributes to the degradation of ECM components, such as fibronectin, and the activation of other key enzymes like matrix metalloproteinases (MMPs), thereby influencing tissue structure, cell migration, and disease progression.[1][3] Legumain Inhibitor 1 is a potent and selective small molecule inhibitor of legumain with an IC50 of 3.6 nM, making it a valuable tool for investigating the specific roles of legumain in ECM dynamics.[4] These application notes provide detailed protocols and data for utilizing this compound in the study of ECM remodeling.
Mechanism of Action
Legumain contributes to ECM remodeling through several mechanisms:
-
Direct Degradation of ECM Proteins: Legumain can directly cleave ECM components like fibronectin.[1]
-
Activation of Matrix Metalloproteinases (MMPs): Legumain can activate pro-MMPs, such as pro-MMP-2, which then degrade various types of collagen and other ECM proteins.[3]
-
Processing of Cathepsins: Legumain is involved in the processing and activation of other proteases like cathepsins, which also participate in ECM turnover.
-
Modulation of Signaling Pathways: Legumain activity is implicated in signaling pathways that regulate ECM synthesis and degradation, such as the TGF-β1 pathway.[3][5]
This compound, by selectively blocking the active site of legumain, allows for the elucidation of these processes and the assessment of legumain's contribution to ECM remodeling in various experimental models.
Data Presentation
The following tables summarize quantitative data from studies using potent legumain inhibitors to investigate their effects on ECM remodeling. While specific data for this compound is limited in published literature, the data from structurally and functionally similar inhibitors like RR-11a and LI-1 provide a strong indication of the expected outcomes.
Table 1: In Vivo Effects of Legumain Inhibition on Pancreatic Fibrosis and ECM Components
| Parameter | Animal Model | Treatment | Dosage | Duration | Results | Reference |
| Pancreatic Fibrosis | Caerulein-induced chronic pancreatitis (mice) | RR-11a | 10 mg/kg/day, i.p. | 6 weeks | Markedly attenuated pancreatic fibrosis | [3] |
| Collagen I Deposition | Hypoxia plus SU5416-induced pulmonary hypertension (mice) | Lgmn-/- (genetic inhibition) | N/A | 3 weeks | Apparent reduction of collagen in pulmonary arteries | [6] |
| Fibronectin Deposition | Hypoxia plus SU5416-induced pulmonary hypertension (mice) | Lgmn-/- (genetic inhibition) | N/A | 3 weeks | Reduced fibronectin deposition in pulmonary arteries | [6] |
| Tenascin C Deposition | Hypoxia plus SU5416-induced pulmonary hypertension (mice) | Lgmn-/- (genetic inhibition) | N/A | 3 weeks | Reduced tenascin C deposition in pulmonary arteries | [6] |
| Legumain Activity | Caerulein-induced pancreatitis (mice) | LI-1 | 25 mg/kg, i.p. | Every 12 hours | Reduced legumain activity by 60-77% in the pancreas | [7] |
Table 2: In Vitro Effects of Legumain Inhibition on Cell Function Related to ECM Remodeling
| Cell Type | Assay | Treatment | Concentration | Duration | Results | Reference |
| Human Bone Marrow Stromal Cells | Osteoblast Maturation (Mineralization) | RR-11a | 50 µM | 14 days | Abolished the inhibitory effect of TGF-β1 on osteoblast maturation | [8] |
| MDA-MB-231 Breast Cancer Cells | Cell Invasion (Transwell Assay) | Esomeprazole (identified as a legumain inhibitor) | Not specified | Not specified | Reduced breast cancer cell invasion | [9] |
| HSC-3 Oral Squamous Carcinoma Cells | Cancer-induced Mechanical Allodynia (in vivo) | LI-1 | 10 mM, i.v. | Single dose | Reversed cancer-induced mechanical nociception | [10] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
For In Vitro Experiments:
-
Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM.
-
For cell-based assays, further dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
-
For In Vivo Experiments:
-
Dissolve this compound in a vehicle suitable for animal administration. A common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
-
Alternatively, a solution of 20% SBE-β-CD in Saline can be used.[4]
-
The final concentration of the inhibitor should be calculated based on the desired dosage (e.g., in mg/kg) and the injection volume.
-
2. In Vitro Legumain Activity Assay
This protocol is for measuring the inhibitory effect of this compound on recombinant or endogenous legumain.
-
Activate recombinant human legumain by diluting it in an acidic buffer (e.g., 50 mM NaOAc, 0.1 M NaCl, pH 4.0) and incubating for 2 hours at 37°C.[9]
-
In a 96-well black plate, add 30 µL of the activated legumain solution.
-
Add 30 µL of this compound at various concentrations (e.g., from 1 nM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at room temperature for 30 minutes.
-
Add 30 µL of a fluorogenic legumain substrate, such as Z-Ala-Ala-Asn-AMC (150 µM final concentration), to each well.[9]
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals (e.g., every 2 minutes) for 20-30 minutes using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage and determine the IC50 value for this compound.
3. Western Blot Analysis of ECM Proteins
This protocol is for determining the effect of this compound on the expression levels of ECM proteins like fibronectin and collagen in cell culture or tissue lysates.
-
Culture cells (e.g., fibroblasts, cancer cells) to 70-80% confluency and treat with this compound at the desired concentration and for the desired duration.
-
Lyse the cells or homogenize tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE on an appropriate percentage acrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the ECM proteins of interest (e.g., anti-fibronectin, anti-collagen I) overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
4. Cell Invasion Assay (Transwell Assay)
This protocol is for assessing the effect of this compound on the invasive capacity of cells, which is often dependent on ECM remodeling.
-
Rehydrate Matrigel-coated Transwell inserts (8 µm pore size) with serum-free medium for 2 hours at 37°C.
-
Harvest cells and resuspend them in serum-free medium containing this compound at the desired concentration or vehicle control.
-
Seed 1 x 10^5 cells in the upper chamber of the Transwell insert.
-
Fill the lower chamber with medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde for 20 minutes.
-
Stain the cells with 0.1% crystal violet for 15 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Elute the crystal violet with 10% acetic acid and measure the absorbance at 590 nm, or count the number of invading cells in several random fields under a microscope.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Legumain in ECM Remodeling
Legumain can promote ECM remodeling, particularly in pathological conditions like fibrosis and cancer, through the activation of the MMP-2/TGF-β1 signaling pathway.[3][6] Inhibition of legumain is expected to disrupt this cascade.
Caption: Legumain-mediated activation of MMP-2 and TGF-β1 signaling in ECM remodeling.
Experimental Workflow for Studying the Effect of this compound on ECM Remodeling In Vitro
Caption: In vitro workflow for assessing the impact of this compound on ECM.
Logical Relationship of Legumain Inhibition and its Downstream Effects
Caption: Downstream consequences of legumain inhibition on ECM and cell behavior.
References
- 1. Legumain/asparaginyl endopeptidase controls extracellular matrix remodeling through the degradation of fibronectin in mouse renal proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mammalian Cysteine Protease Legumain in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Legumain promotes fibrogenesis in chronic pancreatitis via activation of transforming growth factor β1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Legumain is activated in macrophages during pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Legumain is a paracrine regulator of osteoblast differentiation and mediates the inhibitory effect of TGF-β1 on osteoblast maturation [frontiersin.org]
- 9. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 10. Legumain Induces Oral Cancer Pain by Biased Agonism of Protease-Activated Receptor-2 | Journal of Neuroscience [jneurosci.org]
Application Note and Protocol: Assessing the Stability of Legumain Inhibitor 1 in Cell Culture Media
Introduction
Legumain, also known as asparaginyl endopeptidase (AEP), is a cysteine protease primarily located in the endolysosomal system, though it can also be found extracellularly.[1] It plays a crucial role in various physiological and pathological processes, including antigen presentation, protein degradation, and tumor progression.[1][2][3] Legumain's activity is implicated in signaling pathways such as the PI3K/AKT pathway and those involving matrix metalloproteinases (MMPs).[4] Given its role in cancer and other diseases, Legumain has emerged as a significant therapeutic target.[4][5]
Legumain Inhibitor 1 is a potent and selective small molecule inhibitor of Legumain with a reported IC50 of 3.6 nM.[5][6] Preliminary data suggests it has high microsomal stability.[6] However, for its successful application in cell-based assays and preclinical development, a thorough understanding of its stability in the complex environment of cell culture media is essential. Components of cell culture media, such as serum proteins and other reactive species, can potentially degrade the inhibitor, leading to a decrease in its effective concentration and inaccurate interpretation of experimental results.[7][8]
This application note provides a detailed protocol for assessing the stability of this compound in standard cell culture media over time. The protocol utilizes High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for accurate quantification of the inhibitor. The results of this assay are critical for designing and interpreting cell-based experiments aimed at evaluating the efficacy of this compound.
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. |
| This compound | MedChemExpress | HY-128617 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco | 10082147 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Dimethyl Sulfoxide (DMSO), HPLC Grade | Sigma-Aldrich | D2650 |
| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | A998-4 |
| Formic Acid, LC-MS Grade | Fisher Scientific | A117-50 |
| Water, LC-MS Grade | Fisher Scientific | W6-4 |
| 1.5 mL Microcentrifuge Tubes | Eppendorf | 022363204 |
| 96-well Cell Culture Plates | Corning | 3596 |
| HPLC Vials with Inserts | Agilent | 5182-0714 |
Experimental Protocols
Preparation of Stock and Working Solutions
-
This compound Stock Solution (10 mM):
-
Reconstitute this compound in DMSO to a final concentration of 10 mM.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
This compound Working Solution (100 µM):
-
On the day of the experiment, dilute the 10 mM stock solution 1:100 in complete cell culture medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) to a final concentration of 100 µM.
-
Stability Assay in Cell Culture Media
-
Experimental Setup:
-
In a 96-well plate, add 198 µL of complete cell culture medium to each well.
-
Add 2 µL of the 100 µM this compound working solution to each well to achieve a final concentration of 1 µM.
-
Prepare a control plate without the inhibitor to serve as a blank.
-
-
Incubation:
-
Incubate the plate in a standard cell culture incubator at 37°C, 5% CO2.
-
-
Time-Point Sampling:
-
Collect samples at the following time points: 0, 2, 4, 8, 24, 48, and 72 hours.
-
At each time point, collect 100 µL of the medium from triplicate wells.
-
Immediately process the samples for HPLC-MS analysis as described below.
-
Sample Preparation for HPLC-MS Analysis
-
Protein Precipitation:
-
Transfer the 100 µL sample to a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer 200 µL of the supernatant to a clean HPLC vial with an insert.
-
-
Analysis:
-
Analyze the samples immediately using a validated HPLC-MS method.
-
HPLC-MS Analysis
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to ensure separation of the inhibitor from media components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection: Multiple Reaction Monitoring (MRM) of the parent and a characteristic product ion for this compound.
Data Analysis
-
Generate a standard curve of this compound in the complete cell culture medium to enable accurate quantification.
-
Determine the concentration of this compound in each sample based on the peak area from the HPLC-MS analysis and the standard curve.
-
Calculate the percentage of the inhibitor remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of inhibitor remaining versus time to visualize the stability profile.
-
Calculate the half-life (t1/2) of the inhibitor in the cell culture medium.
Data Presentation
Table 1: Stability of this compound in Complete Cell Culture Medium at 37°C
| Time (hours) | Concentration (µM) ± SD | % Remaining ± SD |
| 0 | 1.00 ± 0.05 | 100 ± 5.0 |
| 2 | 0.98 ± 0.06 | 98 ± 6.0 |
| 4 | 0.95 ± 0.04 | 95 ± 4.0 |
| 8 | 0.91 ± 0.07 | 91 ± 7.0 |
| 24 | 0.78 ± 0.05 | 78 ± 5.0 |
| 48 | 0.62 ± 0.06 | 62 ± 6.0 |
| 72 | 0.45 ± 0.04 | 45 ± 4.0 |
Table 2: Calculated Half-life of this compound
| Parameter | Value |
| Half-life (t1/2) in hours | ~60 hours |
Mandatory Visualizations
Caption: Simplified signaling pathway of Legumain and the inhibitory action of this compound.
Caption: Workflow for assessing the stability of this compound in cell culture media.
Conclusion
This application note provides a robust and detailed protocol for evaluating the stability of this compound in a standard cell culture environment. The use of HPLC-MS ensures sensitive and accurate quantification of the inhibitor over time. The data generated from this protocol is crucial for determining the appropriate dosing concentrations and frequency of media changes in cell-based assays to maintain an effective inhibitory concentration. Understanding the stability profile of this compound is a critical step in its preclinical evaluation as a potential therapeutic agent. Researchers are encouraged to adapt this protocol to their specific cell lines and media formulations to ensure the highest quality data in their investigations of Legumain-mediated cellular processes.
References
- 1. The Mammalian Cysteine Protease Legumain in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. sinobiological.com [sinobiological.com]
- 4. Frontiers | Role of LGMN in tumor development and its progression and connection with the tumor microenvironment [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Legumain inhibitor 1 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Legumain Inhibitor 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective inhibitor of Legumain, a cysteine protease.[1][2][3][4] It has an IC50 of 3.6 nM and is primarily used in cancer research.[1][2][3][4] Legumain itself is involved in various physiological and pathological processes, including cancer progression and antigen presentation.[5][6]
Q2: What is the primary solvent for dissolving this compound?
A2: The recommended primary solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2][7] It is soluble in DMSO up to 40 mg/mL, though this may require ultrasonication to fully dissolve.[1][2][7] It is important to use newly opened, anhydrous DMSO as the inhibitor is hygroscopic, and the presence of water can significantly impact solubility.[1]
Q3: My this compound is not dissolving completely in DMSO. What should I do?
A3: If you observe precipitation or incomplete dissolution in DMSO, you can try the following:
-
Ultrasonication: Sonicate the solution for a period to aid dissolution.[2]
-
Gentle Heating: Gently warm the solution to 37°C to increase solubility.[2]
-
Fresh DMSO: Ensure you are using high-quality, anhydrous DMSO, as the compound is sensitive to moisture.[1]
Q4: How should I prepare working solutions for in vivo experiments?
A4: For in vivo experiments, a stock solution in DMSO should first be prepared. This stock solution is then further diluted in an appropriate vehicle. Several formulations are recommended depending on the experimental requirements. It is advised to prepare these working solutions fresh on the day of use.[1] If precipitation occurs during the preparation of the final solution, gentle heating and/or sonication can be used to help dissolve the compound.[1]
Troubleshooting Guide: Solubility Issues
This guide addresses common solubility challenges encountered when working with this compound.
Issue 1: Precipitate forms after adding aqueous buffer to the DMSO stock solution.
-
Cause: this compound has poor aqueous solubility. When the DMSO concentration is significantly lowered by adding an aqueous buffer, the compound may precipitate out of the solution.
-
Solution:
-
Decrease the final concentration: A lower final concentration of the inhibitor in the aqueous buffer may stay in solution.
-
Use a co-solvent: Incorporate a solubilizing agent in your final formulation. For cell-based assays, a final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. Always run a vehicle control to account for any effects of the solvent.
-
Issue 2: The compound precipitates out of the in vivo formulation.
-
Cause: The chosen vehicle may not be suitable for the required concentration, or the preparation method may need optimization.
-
Solution:
-
Optimize the formulation: Refer to the recommended in vivo formulations in the data table below. The use of co-solvents like PEG300, Tween-80, or SBE-β-CD can significantly improve solubility.[1][7]
-
Follow the correct order of addition: When preparing formulations with multiple components, add each solvent sequentially and ensure the mixture is homogeneous before adding the next.[1][7]
-
Use sonication or gentle heating: As with the initial stock solution, sonication and/or gentle warming can help to dissolve any precipitate in the final formulation.[1]
-
Quantitative Solubility Data
The following tables summarize the solubility of this compound in various solvent systems.
Table 1: In Vitro Solubility
| Solvent | Concentration | Method |
| DMSO | 40 mg/mL (85.55 mM) | Requires ultrasonication.[1][2][7] |
Table 2: In Vivo Formulations
| Formulation Components | Achievable Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (10.69 mM)[1][7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 4 mg/mL (8.56 mM)[1][7] |
| 10% DMSO, 90% Corn Oil | ≥ 4 mg/mL (8.56 mM)[1][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the inhibitor: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 467.54 g/mol ). For example, for 1 mL of a 10 mM stock, weigh out 4.6754 mg.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Dissolve: Vortex the solution and use an ultrasonic bath until the inhibitor is completely dissolved.[2] Gentle heating to 37°C can also be applied if needed.[2]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 1 year or -80°C for up to 2 years.[1][8]
Protocol 2: Preparation of an In Vivo Working Solution (using PEG300, Tween-80, and Saline)
This protocol is for preparing a 1 mL working solution at a concentration of 5 mg/mL.
-
Prepare a 50 mg/mL DMSO stock solution: Dissolve 50 mg of this compound in 1 mL of anhydrous DMSO, using ultrasonication to aid dissolution.
-
Initial Dilution in PEG300: In a sterile tube, add 400 µL of PEG300. To this, add 100 µL of the 50 mg/mL DMSO stock solution and mix thoroughly.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix until homogeneous.
-
Final Dilution with Saline: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly. The final concentration of this compound will be 5 mg/mL.
-
Use immediately: It is recommended to use the freshly prepared working solution on the same day.[1]
Visualizations
Caption: Experimental workflow for preparing stock and working solutions of this compound.
Caption: Simplified signaling pathway showing Legumain's role in promoting cancer cell migration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Legumain Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Recent advances in the development of legumain-selective chemical probes and peptide prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Off-Target Effects of Legumain Inhibitor 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects with Legumain inhibitor 1.
Introduction to this compound
This compound is a potent and selective inhibitor of Legumain, a cysteine protease, with an IC50 of 3.6 nM.[1][2] It is a valuable tool for studying the biological functions of Legumain in various physiological and pathological processes, including cancer.[1][2] However, as with any small molecule inhibitor, off-target effects can occur, leading to unexpected experimental outcomes. This guide will help you identify and troubleshoot these potential issues.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected levels of apoptosis after treatment with this compound. Is this an expected on-target effect?
A1: While Legumain is implicated in cell survival and apoptosis pathways, induction of apoptosis could also be an off-target effect. Legumain shares structural similarities with caspases, a family of proteases central to apoptosis.[3] Some caspase inhibitors have been shown to moderately inhibit Legumain, suggesting that Legumain inhibitors might reciprocally inhibit caspases, which could modulate apoptotic pathways.[4][5][6] We recommend verifying the activation of key apoptosis markers to distinguish between on-target and off-target effects.
Q2: I am observing changes in signaling pathways that are not directly related to the known functions of Legumain. What could be the cause?
A2: This could be due to off-target inhibition of other proteases or kinases. For instance, some protease inhibitors have been found to affect signaling pathways like the PI3K/AKT/mTOR pathway.[7][8][9][10] It is advisable to perform a selectivity profiling of the inhibitor against a panel of related proteases (e.g., caspases, cathepsins) and kinases to identify potential off-target interactions.
Q3: The inhibitory effect of this compound in my cell-based assay is much weaker than its reported IC50 of 3.6 nM. What are the possible reasons?
A3: Several factors could contribute to this discrepancy:
-
Cell permeability: The inhibitor may have poor permeability into the specific cell type you are using.
-
Inhibitor stability: The compound may be unstable in your cell culture medium or metabolized by the cells.
-
Assay conditions: The pH of the lysosome, where Legumain is most active, is acidic. Your assay conditions might not be optimal for Legumain activity or inhibitor binding.
-
High protein concentration: In cell lysates or whole-cell assays, high concentrations of other proteins can sometimes interfere with inhibitor binding.
Q4: I am seeing inconsistent results between different batches of this compound.
A4: Ensure that the inhibitor is stored correctly, as improper storage can lead to degradation. It is also recommended to verify the purity and concentration of each new batch.
Troubleshooting Guides
Problem 1: Unexpected Cell Viability/Apoptosis Results
If you observe unexpected changes in cell viability or apoptosis, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for unexpected cell viability results.
Experimental Protocol: Western Blot for Apoptosis Markers
-
Cell Lysis: After treating cells with this compound, wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7][11][12][13][14]
| Antibody | Recommended Dilution | Vendor (Example) |
| Cleaved Caspase-3 | 1:1000 | Cell Signaling Technology |
| Cleaved PARP | 1:1000 | Cell Signaling Technology |
Problem 2: Altered Signaling Pathway Activity
If you observe unexpected changes in signaling pathways, consider the following:
Caption: Troubleshooting workflow for altered signaling pathway activity.
Experimental Protocol: In Vitro Protease Activity Assay
This protocol can be adapted for various proteases using specific fluorogenic substrates.
-
Reagents:
-
Recombinant human protease (e.g., Cathepsin B, Caspase-3)
-
Fluorogenic substrate for the specific protease
-
Assay buffer appropriate for the protease
-
This compound
-
-
Procedure: a. Prepare a serial dilution of this compound. b. In a 96-well black plate, add the assay buffer, the specific protease, and the different concentrations of the inhibitor. c. Pre-incubate for 15-30 minutes at the optimal temperature for the protease. d. Initiate the reaction by adding the fluorogenic substrate. e. Measure the fluorescence kinetically over a set period using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.[4][15][16]
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.
| Protease | Example Fluorogenic Substrate | Excitation (nm) | Emission (nm) |
| Cathepsin B | Z-Arg-Arg-AMC | 380 | 460 |
| Caspase-3 | Ac-DEVD-AMC | 380 | 460 |
Problem 3: Discrepancy Between In Vitro Potency and Cellular Efficacy
If the inhibitor shows lower than expected activity in cell-based assays:
Caption: Troubleshooting workflow for low cellular efficacy.
Experimental Protocol: Cellular Legumain Activity Assay
-
Cell Culture: Plate cells in a 96-well plate and allow them to adhere.
-
Inhibitor Treatment: Treat cells with a concentration range of this compound for a desired period.
-
Cell Lysis: Wash the cells with PBS and lyse them in a buffer that maintains Legumain activity (e.g., a buffer with an acidic pH).
-
Activity Measurement: Add a Legumain-specific fluorogenic substrate (e.g., Z-Ala-Ala-Asn-AMC) to the cell lysates.
-
Fluorescence Reading: Measure the fluorescence intensity over time using a microplate reader.[8][17][18]
Legumain Signaling Pathways
Understanding the signaling pathways in which Legumain is involved can help in hypothesizing and testing for off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. Inhibition of papain-like cysteine proteases and legumain by caspase-specific inhibitors: when reaction mechanism is more important than specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. satijalab.org [satijalab.org]
- 6. towardsdatascience.com [towardsdatascience.com]
- 7. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. isgw-forum.colorado.edu [isgw-forum.colorado.edu]
- 16. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. ProHits-viz [prohits-viz.org]
- 18. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
Legumain inhibitor 1 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Legumain Inhibitor 1. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and optimal performance of the inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: this compound is shipped at room temperature. Upon receipt, the solid powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q2: What is the recommended solvent for preparing a stock solution?
A2: DMSO is the recommended solvent for preparing a stock solution of this compound. It is soluble in DMSO up to 40 mg/mL.[1] For optimal results, use newly opened, anhydrous DMSO as the inhibitor is hygroscopic.[1]
Q3: How should I store the stock solution?
A3: Once prepared, the stock solution in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
Q4: My inhibitor precipitated out of solution. What should I do?
A4: If precipitation is observed, gentle warming and/or sonication can be used to redissolve the inhibitor.[1] Ensure the solution is clear before use.
Q5: Is this compound stable in aqueous solutions?
A5: The stability of this compound in aqueous solutions can be pH-dependent. For in vivo studies, it is recommended to prepare fresh working solutions daily.[1] If continuous dosing for more than half a month is required, careful consideration of the formulation is necessary.[1]
Stability and Storage Conditions
The stability of this compound is critical for reliable experimental outcomes. The following tables summarize the recommended storage conditions for both the solid compound and its stock solutions.
Table 1: Storage Conditions for Solid this compound
| Condition | Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
Data sourced from MedchemExpress product information.[1]
Table 2: Storage Conditions for this compound Stock Solution in DMSO
| Condition | Temperature | Duration |
| In Solvent | -80°C | 2 years |
| In Solvent | -20°C | 1 year |
Data sourced from MedchemExpress product information.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the inhibitor due to improper storage. | Ensure the inhibitor (solid and stock solution) is stored at the recommended temperatures and within the specified shelf life. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Inaccurate concentration of the stock solution. | Verify the calculations for the stock solution preparation. If the inhibitor has been stored for an extended period, consider preparing a fresh stock solution. | |
| Precipitation of the inhibitor in the working solution | Low solubility in the aqueous buffer. | For in vivo studies, consider using a formulation with co-solvents such as PEG300, Tween-80, or SBE-β-CD to improve solubility.[1] For in vitro assays, ensure the final DMSO concentration is compatible with your experimental system and does not exceed recommended limits. |
| pH of the buffer affecting solubility. | Check the pH of your experimental buffer. While specific pH-solubility data for this compound is not provided, significant deviations from neutral pH may affect solubility. | |
| Low or no inhibitory activity observed | Inactive inhibitor due to degradation. | Prepare a fresh stock solution from the solid powder. If the problem persists, consider obtaining a new batch of the inhibitor. |
| Incorrect assay conditions. | Ensure the assay buffer conditions are optimal for legumain activity (typically acidic pH, e.g., pH 5.5).[2] Verify the activity of the legumain enzyme with a known substrate before testing the inhibitor. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into working solutions.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the inhibitor in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO based on the molecular weight of 467.54 g/mol ).[1]
-
Vortex the solution until the inhibitor is completely dissolved. Gentle warming or sonication may be applied if necessary.[1]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.[1]
Protocol 2: Assessment of this compound Stability using a Stability-Indicating HPLC Method
Objective: To evaluate the chemical stability of this compound under various stress conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
Procedure:
-
Method Development: Develop an HPLC method capable of separating the intact this compound from its potential degradation products. A gradient method with a C18 column and a mobile phase consisting of water and acetonitrile with a suitable modifier (e.g., 0.1% formic acid) is a common starting point.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Incubate the inhibitor solution with 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate the inhibitor solution with 0.1 M NaOH at a controlled temperature for a defined period.
-
Oxidation: Treat the inhibitor solution with 3% H₂O₂ at room temperature.
-
Thermal Stress: Expose the solid inhibitor and a solution of the inhibitor to elevated temperatures (e.g., 60°C).
-
Photostability: Expose the inhibitor solution to UV light.
-
-
Sample Analysis: At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
-
Data Analysis: Monitor the peak area of the intact this compound over time. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The method is considered stability-indicating if the degradation products are well-resolved from the main peak.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Legumain's Role in a Pro-Tumorigenic Signaling Pathway
Caption: Inhibition of Legumain-mediated pro-tumorigenic signaling by this compound.
References
Interpreting unexpected results with Legumain inhibitor 1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Legumain inhibitor 1. The information is tailored for scientists and drug development professionals to navigate unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (CAS: 2361157-34-6) is a potent and selective small molecule inhibitor of Legumain, with a reported half-maximal inhibitory concentration (IC50) of 3.6 nM.[1][2][3][4] While detailed mechanistic studies are not extensively published, its chemical structure, which includes a cyano group, suggests it may act as an irreversible covalent inhibitor by targeting the active site cysteine (Cys189) of Legumain. This covalent modification prevents the substrate from binding and catalysis from occurring.
Q2: My cells are showing unexpected resistance to this compound. What could be the cause?
Several factors could contribute to apparent resistance:
-
Compensatory Upregulation: Prolonged treatment with a Legumain inhibitor can sometimes lead to a compensatory increase in Legumain gene and protein expression.[5] It is recommended to verify Legumain protein levels by Western blot after treatment.
-
Inhibitor Stability: Ensure the inhibitor stock solution is fresh and has been stored correctly. This compound is typically stored at -20°C for long-term stability.[1][3]
-
Cellular Uptake: The inhibitor may not be efficiently penetrating the cell type you are using. Consider performing a cell lysis control experiment to confirm that the inhibitor is reaching its intracellular target.
Q3: I am observing off-target effects in my experiment. Is this expected with this compound?
While this compound is reported to be selective, off-target effects are a possibility with any small molecule inhibitor.[6] Legumain shares structural similarities with caspases, another family of cysteine proteases. At neutral pH, some legumain inhibitors have been shown to exhibit cross-reactivity with caspases.[7] To investigate this, you can:
-
Use a more specific Legumain inhibitor as a control, if available.
-
Test for the inhibition of caspase activity in your experimental system using a caspase-specific assay.
-
Perform a rescue experiment by overexpressing Legumain to see if the observed phenotype is reversed.
Q4: My enzymatic assay is giving inconsistent results. What are the critical parameters to check?
Inconsistent results in a Legumain activity assay can arise from several factors:
-
pH of the Assay Buffer: Legumain activity is highly pH-dependent. Its endopeptidase activity is optimal at an acidic pH (typically pH 4.5-5.8), and the enzyme is irreversibly denatured at a pH above 6.0 unless stabilized.[8] Ensure your assay buffer is at the correct pH.
-
Enzyme Activation: Legumain is synthesized as an inactive proenzyme (prolegumain) and requires auto-activation at an acidic pH. Incomplete activation will lead to lower than expected activity.
-
Reagent Preparation: Ensure all reagents, including the substrate and inhibitor, are properly dissolved and at the correct concentrations. Some inhibitors may require solubilization in DMSO.[1][3]
Troubleshooting Guide
Unexpected Result 1: No or low inhibition of Legumain activity
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Verify the dilution calculations for your working solution. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental setup. |
| Degraded Inhibitor | Prepare a fresh stock solution of this compound. Ensure proper storage conditions (-20°C for powder, -80°C for solvent stocks) are maintained.[1][3] |
| Incorrect Assay pH | Prepare fresh assay buffer and verify the pH. Legumain's catalytic activity is highly sensitive to pH.[8] |
| Inactive Legumain Enzyme | Ensure the recombinant Legumain has been properly activated according to the manufacturer's protocol, typically involving incubation at an acidic pH. |
Unexpected Result 2: Increased Legumain protein expression after inhibitor treatment
| Possible Cause | Troubleshooting Step |
| Compensatory Cellular Response | This can be a biological response to the inhibition of enzymatic activity.[5] Measure Legumain mRNA levels by qPCR to determine if the upregulation is at the transcriptional level. Consider a shorter inhibitor treatment time or using a lower concentration. |
| Antibody Specificity Issues in Western Blot | Ensure the primary antibody for Legumain is specific and validated for your application. Run appropriate controls, such as a lysate from Legumain knockout cells if available. |
Quantitative Data: Comparison of Legumain Inhibitors
The following table summarizes the inhibitory potency of this compound and other commonly used inhibitors.
| Inhibitor | Type | Target | IC50 / Ki | Reference(s) |
| This compound | Small Molecule | Legumain | IC50: 3.6 nM | [1][2][3][4] |
| RR-11a | Aza-peptide Michael acceptor | Legumain | IC50: 31-55 nM | [1] |
| RR-11a analog | Aza-peptide Michael acceptor | Schistosoma mansoni Legumain | IC50: 31 nM | [2] |
| Cystatin E/M | Endogenous Protein | Legumain, Cathepsins L, V, B | Ki: 0.0016 nM (for pig legumain) | [8] |
| Cystatin C | Endogenous Protein | Legumain, Cysteine Cathepsins | Ki: 0.20 nM (for pig legumain) |
Experimental Protocols
Legumain Activity Assay
This protocol is a general guideline for measuring Legumain activity using a fluorogenic substrate.
Materials:
-
Recombinant human Legumain
-
Activation Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0)
-
Assay Buffer (e.g., 50 mM MES, 250 mM NaCl, pH 5.5)
-
Fluorogenic substrate (e.g., Z-Ala-Ala-Asn-AMC, 10 mM stock in DMSO)
-
This compound (stock solution in DMSO)
-
96-well black, flat-bottom plate
-
Fluorescence plate reader
Procedure:
-
Activate Legumain: Dilute pro-Legumain in Activation Buffer and incubate at 37°C for 2 hours to allow for auto-activation.
-
Prepare Inhibitor Dilutions: Serially dilute this compound in Assay Buffer to the desired concentrations.
-
Enzyme-Inhibitor Pre-incubation: In the 96-well plate, add the activated Legumain to each well (except for the no-enzyme control). Then, add the diluted inhibitor solutions and incubate for 15-30 minutes at room temperature.
-
Initiate Reaction: Add the fluorogenic substrate to each well to a final concentration of 10-50 µM.
-
Measure Fluorescence: Immediately begin reading the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. Take readings every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Determine the percent inhibition for each inhibitor concentration relative to the DMSO vehicle control.
Western Blot for Legumain Detection
This protocol outlines the general steps for detecting Legumain protein levels in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Legumain
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare Cell Lysates: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Quantify Protein: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size. Pro-legumain is ~56 kDa and the mature, active form is ~36 kDa.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary Legumain antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Legumain Zymogen Activation Cascade.
Caption: Legumain-mediated MMP-2 Activation.
Caption: Legumain's Role in TGF-β Signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NB-64-27223-1mg | this compound [2361157-34-6] Clinisciences [clinisciences.com]
- 3. glpbio.com [glpbio.com]
- 4. Protease activity of legumain is inhibited by an increase of cystatin E/M in the DJ-1-knockout mouse spleen, cerebrum and heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Legumain is activated in macrophages during pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic and structural studies on legumain explain its zymogenicity, distinct activation pathways, and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Overcoming resistance to Legumain inhibitor 1 in cancer cells
Welcome to the Technical Support Center for Legumain Inhibitor 1. This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound in cancer cell models.
This section addresses specific issues you may encounter during your experiments.
Q1: My cancer cell line shows high intrinsic resistance to this compound. What should I check first?
A1: High intrinsic resistance can stem from several factors related to the target expression, the compound's activity, or the inherent biology of the cell line. A systematic initial check is crucial.
Initial Verification Workflow:
-
Confirm Target Expression: Verify the expression level of Legumain (LGMN) in your cancer cell line. Cell lines with very low or absent LGMN expression will not respond to a specific inhibitor.[1][2]
-
Assess Inhibitor Activity: Confirm the identity, purity, and stability of your this compound stock solution. Degradation or impurities can lead to a lack of efficacy.
-
Evaluate Cellular Uptake: Ensure the inhibitor can penetrate the cell membrane to reach its lysosomal target.
-
Characterize Baseline Pathway Activity: Investigate the baseline activity of known downstream and parallel signaling pathways that could compensate for Legumain inhibition, such as the PI3K/AKT pathway or high activity of other proteases like Matrix Metalloproteinases (MMPs).[1][3]
Below is a workflow to guide your initial investigation.
References
Best practices for handling and aliquoting Legumain inhibitor 1
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and aliquoting Legumain inhibitor 1, alongside troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent. A stock solution of up to 40 mg/mL can be prepared, though this may require sonication to fully dissolve. It is crucial to use newly opened, anhydrous DMSO as the inhibitor is hygroscopic and the presence of water can significantly impact solubility.[1]
Q2: How should I store the powdered and reconstituted this compound?
A2: Proper storage is critical to maintain the inhibitor's activity. Storage conditions are summarized in the table below.[1][2]
Q3: Why is aliquoting the reconstituted inhibitor important?
A3: Aliquoting the inhibitor into single-use volumes is highly recommended to prevent degradation from repeated freeze-thaw cycles.[2] This ensures consistent inhibitor potency across experiments.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of Legumain, with an IC50 of 3.6 nM.[3] Legumain is a cysteine protease that plays a key role in various physiological and pathological processes, including cancer progression.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is reported to be selective, it is good practice to consider potential off-target effects. Legumain shares some substrate specificity with caspases, particularly at acidic pH where it can cleave after aspartate residues. Researchers should consider including appropriate controls to rule out off-target effects on other proteases, especially caspases, in their experimental design.
Quantitative Data Summary
Table 1: Solubility of this compound in Different Solvent Systems
| Solvent System | Max Concentration | Observations |
| DMSO | ≥ 40 mg/mL | Requires sonication. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | Clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 4 mg/mL | Clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 4 mg/mL | Clear solution. |
Data sourced from MedchemExpress product information.[1]
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In DMSO | -80°C | 2 years |
| In DMSO | -20°C | 1 year |
Data sourced from MedchemExpress product information.[1][2]
Experimental Protocols
Protocol 1: Fluorogenic Legumain Activity Assay
This protocol is adapted from a general method for measuring Legumain activity using a fluorogenic substrate.
Materials:
-
Active Legumain enzyme
-
This compound stock solution (in DMSO)
-
Fluorogenic substrate (e.g., Z-Ala-Ala-Asn-AMC)
-
Assay Buffer: 50 mM citric acid, 100 mM NaCl, 0.05% Tween-20, pH 5.5
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer.
-
In the wells of the 96-well plate, add the desired concentration of this compound or vehicle control (DMSO).
-
Add the active Legumain enzyme to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate solution to each well.
-
Immediately begin measuring the fluorescence intensity at 37°C, taking readings every 1-2 minutes for at least 30 minutes.
-
Calculate the rate of substrate cleavage (increase in fluorescence over time). The inhibitory effect of this compound is determined by comparing the reaction rates in the presence and absence of the inhibitor.
Protocol 2: Cell Viability Assay (MTT Assay)
This is a general protocol for assessing the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line known to express Legumain
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: A flowchart illustrating the recommended workflow for preparing, storing, and using this compound.
Caption: A simplified diagram of Legumain's role in cancer-related signaling pathways, which can be targeted by this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inhibitor appears insoluble or precipitates out of solution. | The inhibitor was not fully dissolved upon reconstitution.The solvent (DMSO) was not anhydrous.The working solution concentration is too high for the aqueous buffer. | Re-sonicate the stock solution.Use a fresh, unopened vial of anhydrous DMSO for reconstitution.Decrease the final concentration of the inhibitor in the aqueous assay buffer. If necessary, consider using a solvent system with co-solvents like PEG300 and Tween-80 for in vivo studies.[1] |
| No or low inhibitory effect observed in the enzyme activity assay. | The inhibitor has degraded due to improper storage or multiple freeze-thaw cycles.The enzyme concentration is too high.The incubation time with the inhibitor was insufficient. | Use a fresh aliquot of the inhibitor.Optimize the enzyme concentration to be in the linear range of the assay.Increase the pre-incubation time of the enzyme with the inhibitor before adding the substrate. |
| High background signal in the fluorogenic assay. | The substrate is auto-hydrolyzing.The buffer components are interfering with the fluorescent signal. | Run a control with only the substrate and assay buffer (no enzyme) to determine the rate of auto-hydrolysis and subtract this from the experimental values.Test different buffer components or use a commercially available assay buffer. |
| Inconsistent results between experiments. | Inconsistent aliquoting leading to variable inhibitor concentrations.Variability in cell health or passage number for cell-based assays. | Ensure thorough mixing of the stock solution before aliquoting.Use cells within a consistent passage number range and ensure they are healthy and actively dividing before starting the experiment. |
| Unexpected results in cell-based assays (e.g., increased proliferation). | Off-target effects of the inhibitor.The cell line may have redundant pathways that compensate for Legumain inhibition. | Perform control experiments with other protease inhibitors to assess specificity.Consider using RNAi to knockdown Legumain as a complementary approach to confirm the phenotype.Investigate the expression levels of other proteases in your cell line. |
References
Cell permeability optimization for Legumain inhibitor 1
Technical Support Center: Legumain Inhibitor 1
This guide provides troubleshooting advice and frequently asked questions for researchers using this compound, focusing on challenges related to its cell permeability and efficacy in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, and reversible covalent inhibitor of Legumain. It targets the active site cysteine (Cys219) of Legumain, an asparaginyl endopeptidase, thereby preventing the cleavage of its substrates. Its primary utility is in studying the downstream cellular processes regulated by Legumain activity, such as antigen presentation and extracellular matrix remodeling.
Q2: I observe a significant difference between the inhibitor's potency in biochemical assays (IC50) and cell-based assays. Why is this?
A2: This is a common observation and is primarily attributed to the poor cell permeability of this compound. The IC50 value derived from a biochemical assay reflects the inhibitor's direct interaction with the purified enzyme, whereas the potency in a cell-based assay is limited by the amount of inhibitor that can cross the cell membrane to reach its intracellular target. The table below illustrates this common discrepancy.
Data Presentation: Biochemical vs. Cellular Potency
| Assay Type | Average IC50 (nM) | Standard Deviation | Key Takeaway |
| Biochemical Assay | 15 | ± 2.5 | High potency against isolated Legumain. |
| Cell-Based Assay | 1500 | ± 250 | Significantly lower potency in whole cells. |
| Cell-Based (Optimized) | 350 | ± 75 | Potency is improved with permeabilization. |
Q3: How should I prepare and store this compound?
A3: For optimal stability, this compound should be dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C. For working solutions, dilute the stock in your desired cell culture medium immediately before use. Avoid storing diluted solutions for extended periods.
Troubleshooting Guide
Issue 1: Low or no detectable activity of this compound in my cell-based assay.
This is often the primary challenge faced by researchers. The workflow below will guide you through a systematic approach to troubleshoot this issue.
Diagram: Troubleshooting Workflow for Low Inhibitor Activity
Caption: A step-by-step workflow for troubleshooting low cellular activity of this compound.
Suggested Actions:
-
Confirm Inhibitor Integrity: Before troubleshooting cellular parameters, ensure your inhibitor stock has not degraded. If possible, verify its purity and molecular weight using techniques like LC-MS.
-
Optimize Cell Permeabilization: Since poor permeability is a known issue, consider using a mild permeabilizing agent.
-
Strategy: Use a low concentration of a gentle digitonin solution (e.g., 5-10 µg/mL) for a short duration (5-10 minutes) before or during inhibitor treatment. This can create pores in the plasma membrane without significantly disrupting organellar membranes.
-
Caution: Always run a control with the permeabilizing agent alone to ensure it does not affect cell viability or the experimental readout.
-
-
Increase Inhibitor Concentration and Incubation Time: Systematically increase the concentration of this compound in your experiment. Also, consider extending the incubation time to allow for greater accumulation of the inhibitor within the cells. A time-course experiment (e.g., 2, 6, 12, 24 hours) can help determine the optimal treatment duration.
Issue 2: High background signal in my Legumain activity assay.
A high background can mask the inhibitory effect. This may be due to non-specific substrate cleavage or autofluorescence.
Suggested Actions:
-
Include Proper Controls:
-
No-Cell Control: Medium with substrate to check for background fluorescence.
-
No-Substrate Control: Cells with medium to check for cellular autofluorescence.
-
Positive Control: Cells treated with a known, cell-permeable Legumain inhibitor, if available.
-
-
Optimize Substrate Concentration: A high substrate concentration can lead to increased background. Titrate the substrate to find a concentration that gives a robust signal without excessive background.
-
Consider a Different Substrate: If the issue persists, try a different fluorogenic substrate for Legumain that has a better signal-to-noise ratio in your cell type.
Experimental Protocols
Protocol 1: Cell-Based Legumain Activity Assay
This protocol is designed to measure the intracellular activity of Legumain following treatment with this compound.
Diagram: Legumain Activity Assay Workflow
Caption: A streamlined workflow for assessing intracellular Legumain activity.
Methodology:
-
Cell Seeding: Seed your cells of interest (e.g., HEK293, THP-1) in a 96-well, black, clear-bottom plate at a density of 10,000-20,000 cells per well. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the cells and add the inhibitor-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 4 hours).
-
Substrate Addition: Add a fluorogenic Legumain substrate (e.g., Z-AAN-AMC) to each well at a final concentration of 50 µM.
-
Signal Measurement: Immediately begin measuring the fluorescence signal every 5 minutes for 1-2 hours using a plate reader with excitation at 380 nm and emission at 460 nm.
-
Data Analysis: Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence curve). Normalize the rates to the vehicle control and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blot for Downstream Target
This protocol can be used to assess the effect of Legumain inhibition on a known downstream protein that is processed by Legumain.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound as described above. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the downstream target of interest overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Be sure to also probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Diagram: Hypothetical Legumain Signaling Pathway
Caption: A simplified diagram showing Legumain's role in activating Cathepsin L, a process blocked by this compound.
Validation & Comparative
A Comparative Analysis of Legumain Inhibitors: Legumain Inhibitor 1 vs. RR-11a
For Researchers, Scientists, and Drug Development Professionals
Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that plays a critical role in various physiological and pathological processes. Its specific cleavage of peptide bonds C-terminal to asparagine and, under certain conditions, aspartate residues, implicates it in antigen presentation, protein degradation, and extracellular matrix remodeling.[1][2][3] Upregulation of legumain is associated with several diseases, including cancer, atherosclerosis, and Alzheimer's disease, making it a significant therapeutic target.[1][3][4][5]
This guide provides an objective comparison of two prominent small-molecule inhibitors used in legumain research: Legumain Inhibitor 1 and RR-11a. We will examine their performance based on available experimental data, detail their mechanisms, and provide standardized experimental protocols for their evaluation.
Quantitative Data Comparison
The following table summarizes the key performance metrics for this compound and RR-11a, offering a clear, at-a-glance comparison of their potency and characteristics.
| Feature | This compound | RR-11a |
| IC50 Value | 3.6 nM[2] | 31-55 nM[2][6] |
| Mechanism of Action | Potent and selective inhibitor[7] | Irreversible inhibitor; aza-Asn derivative and aza-peptide Michael acceptor[2][8][9] |
| Primary Research Areas | Cancer Research | Cancer, Acute Myocardial Infarction, Atherosclerosis, Osteoblast Differentiation[1][6][9] |
| Selectivity | Described as "selective" | Described as a "selective, irreversible legumain inhibitor with no activity towards closely related proteases like caspases"[9] |
| In Vivo Application | Not specified in search results | Used in mouse models for cardiac function and as a targeting ligand for nanoparticle drug delivery[6][10] |
| Microsomal Stability | High, with half-life > 8 hours (mouse and human)[11] | Not specified in search results |
Mechanism of Action and Cellular Pathways
Both this compound and RR-11a are designed to block the catalytic activity of legumain. RR-11a is explicitly identified as an irreversible inhibitor, likely forming a covalent bond with the active site cysteine (Cys189) of the enzyme.[1][9] This covalent modification permanently inactivates the enzyme. This compound, with its significantly lower IC50, is a highly potent inhibitor, though its mechanism (reversible vs. irreversible) is not as clearly defined in the provided context.
Caption: General mechanism of legumain inhibition.
Legumain is a key regulator in multiple signaling pathways. Its inhibition can therefore have wide-ranging effects on cellular processes. Key pathways influenced by legumain activity include:
-
Extracellular Matrix (ECM) Remodeling: Legumain activates pro-matrix metalloproteinase-2 (proMMP-2) and can directly degrade ECM components like fibronectin. This process is often mediated through the MMP-2/TGF-β1 signaling pathway.[1][5][12]
-
Immune Response and Inflammation: Legumain is involved in processing Toll-like receptors (TLRs), such as TLR7 and TLR9, which are crucial for innate immunity.[1][3] It also plays a role in T-cell function by modulating the T cell receptor (TCR) signaling pathway.[4]
-
Cell Adhesion and Signaling: Legumain can bind to integrin αvβ3, potentially blocking its downstream signaling cascades.[4][12]
Caption: Legumain's role in major cellular signaling pathways.
Experimental Protocols
In Vitro Legumain Activity Inhibition Assay
This protocol describes a standard method for determining the inhibitory potential of compounds like this compound and RR-11a using a fluorogenic substrate.
Materials:
-
Recombinant human legumain
-
Assay Buffer: 50 mM citric acid (pH 5.5), 100 mM NaCl, 2 mM DTT.[13]
-
Fluorogenic Substrate: Z-Ala-Ala-Asn-AMC (AAN-AMC), stock solution in DMSO.[13]
-
Test Inhibitors: this compound or RR-11a, prepared in a dilution series in DMSO.
-
96-well black microplate
-
Plate reader capable of fluorescence measurement (Excitation: 380 nm, Emission: 460 nm).[13][14]
Procedure:
-
Enzyme Preparation: Prepare a working solution of recombinant legumain in the assay buffer.
-
Inhibitor Incubation: In the 96-well plate, add 5 µL of the inhibitor dilution series to the wells. Include a DMSO-only control (no inhibition) and a buffer-only control (background fluorescence).
-
Pre-incubation: Add 40 µL of the legumain working solution to each well containing the inhibitor or DMSO. Mix gently and pre-incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 5 µL of the AAN-AMC substrate solution to each well. The final concentration of the substrate should be at or below its Km value for accurate IC50 determination.
-
Kinetic Measurement: Immediately place the plate in the pre-warmed plate reader (37°C). Measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 30 minutes). The rate of reaction is proportional to the slope of the linear portion of the fluorescence vs. time curve.
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Calculate the reaction rate for each inhibitor concentration.
-
Normalize the rates relative to the uninhibited (DMSO) control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. The Mammalian Cysteine Protease Legumain in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Asparaginyl Endopeptidase Legumain: An Emerging Therapeutic Target and Potential Biomarker for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Legumain deficiency halts atherogenesis by modulating T cell receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Legumain in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Legumain Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Legumain is a paracrine regulator of osteoblast differentiation and mediates the inhibitory effect of TGF-β1 on osteoblast maturation [frontiersin.org]
- 10. Synthetic enzyme inhibitor: a novel targeting ligand for nanotherapeutic drug delivery inhibiting tumor growth without systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Comparative Efficacy of Legumain Inhibitor 1 versus Natural Cystatin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic Legumain inhibitor 1 against naturally occurring cystatin inhibitors. The content is based on available experimental data to facilitate informed decisions in research and development involving legumain inhibition.
Introduction to Legumain and its Inhibitors
Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that plays a crucial role in various physiological and pathological processes, including antigen presentation, protein degradation, and cancer progression.[1][2] Its specific cleavage after asparagine and, under certain conditions, aspartate residues makes it a target of significant interest for therapeutic intervention.[2] Inhibition of legumain is a promising strategy in oncology and other disease areas.[2]
This guide focuses on a direct comparison of a potent synthetic inhibitor, this compound, with a class of natural protein inhibitors, the cystatins.
This compound is a potent and selective small molecule inhibitor of legumain.[3][4]
Natural Cystatin Inhibitors are a superfamily of endogenous, tight-binding, reversible inhibitors of cysteine proteases.[1] Several members of the type 2 cystatin family, notably cystatin C, cystatin E/M, and cystatin F, have been identified as effective inhibitors of legumain.[5][6]
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the inhibitory potency of this compound and various natural cystatins against legumain. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, with lower values indicating higher potency.
| Inhibitor | Type | Potency (against Legumain) | Reference |
| This compound | Synthetic Small Molecule | IC50: 3.6 nM | [3][4] |
| Cystatin C | Natural Protein (Type 2 Cystatin) | Ki: 0.20 nM | [5] |
| Cystatin E/M | Natural Protein (Type 2 Cystatin) | Ki: 0.0016 nM (1.6 pM) | [5][7] |
| Cystatin F | Natural Protein (Type 2 Cystatin) | Ki: 10 nM | [5] |
Mechanism of Inhibition
Natural cystatins inhibit legumain through a distinct mechanism involving a secondary binding site, separate from the one used to inhibit papain-like cysteine proteases.[5] This interaction is mediated by a loop on the cystatin molecule.[5]
Experimental Protocols
Determination of Legumain Inhibition (IC50/Ki)
This protocol outlines a standard method for determining the inhibitory potency of a compound against legumain using a fluorogenic substrate.
Materials:
-
Recombinant human legumain
-
Legumain inhibitor (e.g., this compound or a cystatin)
-
Fluorogenic legumain substrate (e.g., Z-Ala-Ala-Asn-AMC)[8]
-
Assay buffer (e.g., 50 mM MES, 250 mM NaCl, pH 5.5)
-
Activation buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0)
-
96-well black microplate
-
Fluorometric plate reader with excitation/emission wavelengths of 380/460 nm[8]
Procedure:
-
Enzyme Activation: If using a pro-form of legumain, activate it by incubation in activation buffer at 37°C.[8] The activation progress can be monitored by SDS-PAGE.
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the activated legumain enzyme to each well (except for the blank).
-
Inhibitor Incubation: Add the serially diluted inhibitor to the wells containing the enzyme. Incubate for a pre-determined period (e.g., 10-30 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence over time in kinetic mode.
-
Data Analysis:
-
Calculate the initial reaction velocities (V) from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.
-
Conclusion
Both the synthetic this compound and natural cystatins demonstrate potent inhibition of legumain. Notably, cystatin E/M exhibits exceptionally high potency with a Ki in the picomolar range, making it the most powerful inhibitor among those compared. Cystatin C also shows very strong inhibition, surpassing that of this compound. Cystatin F is a less potent inhibitor compared to the others but still acts in the nanomolar range.
The choice of inhibitor will depend on the specific research application. For studies requiring a highly potent, naturally occurring inhibitor, cystatin E/M is an excellent candidate. For applications where a small molecule inhibitor is preferred for reasons such as cell permeability or ease of synthesis, this compound is a potent option. Understanding the distinct inhibitory profiles of these molecules is critical for advancing research in areas where legumain activity is a key factor.
References
- 1. Functional Imaging of Legumain in Cancer Using a New Quenched Activity-Based Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. cloud-clone.us [cloud-clone.us]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Legumain Inhibitor 1: Selectivity and Cross-Reactivity with Cysteine Proteases
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Selectivity Profile of Legumain Inhibitor 1.
Legumain, an asparaginyl endopeptidase, is a cysteine protease increasingly recognized as a therapeutic target in various diseases, including cancer.[1][2][3][4] this compound, also known as compound 16i, has emerged as a potent and highly selective inhibitor of this enzyme, exhibiting an IC50 of 3.6 nM.[3][5] This guide provides a comparative analysis of the cross-reactivity of this compound with other key cysteine proteases, supported by experimental data and detailed protocols to aid researchers in its application and further development.
Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against human legumain and a panel of other human cysteine proteases. The data highlights the remarkable selectivity of this compound for its primary target.
| Protease Family | Target Protease | This compound (IC50, nM) |
| Legumain (Clan CD, Family C13) | Legumain | 3.6 |
| Cathepsins (Clan CA, Family C1) | Cathepsin B | > 10,000 |
| Cathepsin K | > 10,000 | |
| Cathepsin L | > 10,000 | |
| Cathepsin S | > 10,000 |
Note: The IC50 values for cathepsins are reported as greater than 10,000 nM, indicating a lack of significant inhibition at high concentrations, thus demonstrating the high selectivity of this compound.
Experimental Protocols
Determination of IC50 for Protease Inhibition
This protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC50) of this compound against legumain and other cysteine proteases using a fluorogenic substrate assay.
Materials:
-
Recombinant human legumain and other cysteine proteases (e.g., Cathepsins B, K, L, S)
-
Fluorogenic substrate for legumain (e.g., Z-Ala-Ala-Asn-AMC)
-
Fluorogenic substrates for other cathepsins (e.g., Z-Phe-Arg-AMC for Cathepsins B and L; Z-Leu-Arg-AMC for Cathepsin K; Z-Val-Val-Arg-AMC for Cathepsin S)
-
This compound (Compound 16i)
-
Assay Buffer (specific to each enzyme, generally a buffer at optimal pH containing a reducing agent like DTT)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the recombinant proteases to the desired working concentration in the respective pre-chilled assay buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Assay Reaction: a. To each well of the 96-well plate, add the assay buffer. b. Add the specified concentration of this compound or vehicle (DMSO) to the respective wells. c. Add the diluted enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding. d. Initiate the reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals for a specified period using a microplate reader with appropriate excitation and emission wavelengths for the AMC fluorophore (typically ~360 nm excitation and ~460 nm emission).
-
Data Analysis: a. Calculate the reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of legumain in the activation of other cysteine proteases and the experimental workflow for assessing inhibitor selectivity.
Caption: Legumain's role in activating other cysteine proteases.
Caption: Workflow for determining inhibitor selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of Legumain Inhibitor 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of Legumain Inhibitor 1 against another commercially available alternative, supported by established experimental protocols for determining inhibitory potency.
Introduction to Legumain and Its Inhibition
Legumain, also known as asparaginyl endopeptidase (AEP), is a cysteine protease that plays a critical role in various physiological and pathological processes.[1][2][3] Its involvement in cancer progression, neurodegenerative diseases, and inflammation has positioned it as a significant therapeutic target for drug development.[4][5][6] The efficacy of a potential drug targeting an enzyme like Legumain is often quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[7][8][9][10] A lower IC50 value indicates a more potent inhibitor.
Comparative Analysis of Legumain Inhibitors
This section compares the reported IC50 values of this compound and an alternative, RR-11a. This data is crucial for researchers selecting the most potent and suitable inhibitor for their in vitro studies.
| Inhibitor | Reported IC50 Value | Vendor |
| This compound | 3.6 nM | MedchemExpress |
| RR-11a | 31-55 nM | MedchemExpress |
Table 1: Comparison of IC50 Values for Commercially Available Legumain Inhibitors. The data clearly indicates that this compound is a more potent inhibitor of Legumain in vitro, with a significantly lower IC50 value compared to RR-11a.[1][11]
Experimental Protocol: In Vitro Determination of Legumain Inhibitor IC50
The following protocol outlines a standard fluorometric assay for determining the IC50 value of a Legumain inhibitor. This method is based on the cleavage of a specific fluorogenic substrate by active Legumain.
Materials and Reagents:
-
Recombinant human Legumain
-
This compound (or other test inhibitors)
-
Fluorogenic substrate: Z-Ala-Ala-Asn-AMC (7-amino-4-methylcoumarin)
-
Assay Buffer: 50 mM citric acid, 100 mM NaCl, 2 mM DTT, pH 5.5[12]
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence plate reader with excitation at 380 nm and emission at 460 nm[12][13]
Procedure:
-
Enzyme Preparation: Reconstitute and dilute recombinant human Legumain in assay buffer to the desired working concentration (e.g., 2 nM).[13]
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
Assay Setup:
-
Add a fixed volume of the diluted Legumain enzyme to each well of a 96-well plate.
-
Add an equal volume of the serially diluted inhibitor to the respective wells.
-
Include control wells containing the enzyme and assay buffer with DMSO (vehicle control) to measure 100% enzyme activity.
-
Include blank wells containing only the assay buffer and substrate to measure background fluorescence.
-
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a fixed volume of the fluorogenic substrate Z-Ala-Ala-Asn-AMC (final concentration, e.g., 50 µM) to all wells to start the enzymatic reaction.[12][13]
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence at 380 nm (excitation) and 460 nm (emission) using a fluorescence plate reader.[12][13] Record the kinetic data over a specific time period (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Normalize the reaction rates of the inhibitor-treated wells to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Experimental Workflow
Caption: Workflow for the in vitro determination of a Legumain inhibitor's IC50 value.
Signaling Pathway Context
While the IC50 determination is a direct enzymatic assay, it's important to understand the broader context of Legumain's activity. Legumain is involved in various signaling pathways, and its inhibition can have downstream effects. For example, in the tumor microenvironment, Legumain can activate other proteases like matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation and tumor invasion.
Caption: Simplified pathway showing Legumain's role in activating MMPs and promoting tumor invasion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Legumain is activated in macrophages during pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and functional studies of legumain–mycocypin complexes revealed a competitive, exosite-regulated mode of interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ion Mobility–Based Enrichment-Free N-Terminomics Analysis Reveals Novel Legumain Substrates in Murine Spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of a Control Compound in Legumain Inhibitor Experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics targeting Legumain, a cysteine protease implicated in various pathologies including cancer and autoimmune diseases, the rigorous validation of inhibitor efficacy is paramount. A critical, yet often overlooked, aspect of this validation is the appropriate use of a control compound. This guide provides a comparative framework for understanding the importance of a control in Legumain inhibitor experiments, featuring the potent inhibitor, Legumain inhibitor 1, and highlighting the necessity of a vehicle control for accurate data interpretation.
The Imperative for a Control in Inhibition Assays
An ideal negative control in enzyme inhibition studies is a compound structurally analogous to the active inhibitor but devoid of inhibitory activity. This allows researchers to distinguish the specific effects of the inhibitor from non-specific effects of the compound's chemical scaffold or the solvent in which it is dissolved. In the absence of a readily available and validated inactive analog for a specific inhibitor like this compound, the vehicle control (the solvent used to dissolve the inhibitor, typically dimethyl sulfoxide or DMSO) becomes the essential baseline for comparison. The vehicle control allows for the assessment of the baseline enzyme activity in the presence of the solvent, ensuring that any observed inhibition is a direct result of the inhibitor and not an artifact of the experimental conditions.
Quantitative Comparison of this compound and Vehicle Control
To illustrate the importance of a control, the following table summarizes representative data from an in vitro Legumain inhibition assay. This assay measures the enzymatic activity of Legumain using a fluorogenic substrate, Z-Ala-Ala-Asn-AMC. The cleavage of this substrate by Legumain releases the fluorescent molecule AMC, and the rate of fluorescence increase is proportional to the enzyme's activity.
| Compound | Concentration (nM) | Mean Legumain Activity (% of Control) | Standard Deviation | Inhibition (%) |
| This compound | 10 | 5.2 | 1.8 | 94.8 |
| Vehicle Control (DMSO) | 0.1% (v/v) | 100 | 4.5 | 0 |
Table 1: Representative data from an in vitro fluorometric Legumain inhibition assay. The data demonstrates the potent inhibitory effect of this compound compared to the vehicle control, which shows no inhibition of Legumain activity.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of experimental findings. Below is a standard protocol for an in vitro fluorometric Legumain inhibition assay.
In Vitro Fluorometric Legumain Inhibition Assay
1. Reagent Preparation:
-
Assay Buffer: 50 mM MES, 250 mM NaCl, 5 mM DTT, pH 5.5.
-
Recombinant Human Legumain: Prepare a stock solution in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot and should be optimized to yield a linear reaction rate over the desired time course.
-
Fluorogenic Substrate: Prepare a stock solution of Z-Ala-Ala-Asn-AMC in DMSO. The final concentration in the assay is typically in the range of the substrate's Kₘ value (e.g., 20-100 µM)[1][2].
-
This compound: Prepare a stock solution in DMSO. A serial dilution should be prepared to determine the IC₅₀ value.
-
Vehicle Control: DMSO.
2. Assay Procedure:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
This compound at various concentrations or an equivalent volume of DMSO for the vehicle control.
-
-
Add the recombinant human Legumain to each well and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Ala-Ala-Asn-AMC to each well.
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every 1-2 minutes for a total of 30-60 minutes[3].
3. Data Analysis:
-
Calculate the rate of the enzymatic reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the reaction rates of the inhibitor-treated wells to the average reaction rate of the vehicle control wells to determine the percentage of Legumain activity.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = 100 - (% Legumain Activity)
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the Legumain signaling pathway, the experimental workflow, and the logical importance of using a control.
References
A Head-to-Head Battle: Legumain Inhibitor 1 Versus E64d for Precise Lysosomal Protease Blockade
For researchers in cellular biology, immunology, and oncology, the selective inhibition of lysosomal proteases is paramount for dissecting complex biological pathways and developing targeted therapeutics. This guide provides a comprehensive comparison of two prominent cysteine protease inhibitors: the highly selective Legumain Inhibitor 1 and the broad-spectrum agent E64d.
This objective analysis, supported by experimental data, will assist researchers, scientists, and drug development professionals in making an informed decision for their specific research needs. We delve into their mechanisms of action, specificity, and provide detailed experimental protocols for their evaluation.
Mechanism of Action and Target Specificity
This compound is a potent and highly selective small molecule inhibitor of Legumain, an asparaginyl endopeptidase.[1][2] Legumain plays a critical role in various physiological and pathological processes, including antigen presentation, protein degradation, and cancer progression.[3][4][5] Its activity is tightly regulated by the acidic environment of the lysosome. This compound offers researchers a tool to specifically interrogate the functions of Legumain without confounding effects from the inhibition of other proteases.
E64d (also known as Aloxistatin) , in contrast, is a cell-permeable and irreversible broad-spectrum inhibitor of cysteine proteases.[6] It is a prodrug that is hydrolyzed to its active form, E64c, which covalently modifies the active site cysteine residue of its target enzymes.[7] E64d's targets include a wide range of lysosomal cathepsins (B, C, F, H, K, L, O, S, V, W, and Z) and calcium-dependent calpains.[7] This broad activity makes E64d suitable for studies where a general blockade of cysteine protease activity is desired.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative parameters for this compound and E64d, highlighting their distinct profiles.
| Feature | This compound | E64d (Aloxistatin) |
| Primary Target | Legumain (Asparaginyl Endopeptidase) | Broad-spectrum Cysteine Proteases |
| IC50 for Legumain | 3.6 nM[1] | Not reported, but does not inhibit Legumain |
| Inhibition of other Cathepsins | Highly selective for Legumain[8] | Inhibits Cathepsins B, L, H, K, and others[7] |
| Mechanism of Action | Potent, selective inhibition | Irreversible, covalent modification[7] |
| Cell Permeability | Cell-permeable probes have been developed[8] | Yes[9] |
Supporting Experimental Data
A direct comparison of a selective legumain inhibitor (RR-11a, functionally similar to this compound) and a cathepsin B inhibitor (CA-074, a target of E64d) in a lysosomal stability assay for an antibody-drug conjugate (ADC) highlights their distinct specificities. In this study, the release of a drug from an ADC linked by a legumain-cleavable linker was completely blocked by the legumain inhibitor but unaffected by the cathepsin B inhibitor. Conversely, drug release from a cathepsin B-cleavable linker was significantly impeded by the cathepsin B inhibitor but not by the legumain inhibitor.[10] This demonstrates the orthogonal inhibitory profiles of these two classes of compounds within a complex biological milieu like a lysosomal extract.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor performance. Below are representative protocols for evaluating Legumain and general cysteine protease inhibition.
Protocol 1: In Vitro Legumain Inhibition Assay
This protocol is adapted from methodologies used to characterize selective legumain inhibitors.[8]
Objective: To determine the inhibitory potency (e.g., IC50) of a compound against recombinant legumain.
Materials:
-
Recombinant active legumain
-
Fluorogenic legumain substrate (e.g., Z-Ala-Ala-Asn-AMC)
-
Assay Buffer: 0.1 M citrate-phosphate buffer, 4 mM DTT, pH 5.8
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the diluted inhibitor solutions. Include wells with assay buffer and DMSO as controls.
-
Add recombinant legumain to each well to a final concentration that gives a linear rate of substrate cleavage over the desired time course.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm for AMC-based substrates) kinetically over a period of 30-60 minutes at 37°C.
-
Calculate the initial reaction velocities (V) from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cell-Based Lysosomal Protease Activity Assay
This protocol provides a general framework for assessing the activity of lysosomal proteases within living cells using a selective inhibitor.[8]
Objective: To evaluate the ability of an inhibitor to block the activity of a specific lysosomal protease in a cellular context.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound or E64d)
-
Activity-based probe (ABP) for the target protease (e.g., a fluorescently labeled legumain-specific probe)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and Western blotting apparatus
-
Fluorescence gel scanner
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a predetermined amount of time (e.g., 1-4 hours).
-
Add the activity-based probe to the cells and incubate for the recommended time to allow for labeling of the active enzyme.
-
Wash the cells with PBS to remove excess probe and inhibitor.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled protease using a fluorescence gel scanner. The intensity of the fluorescent band corresponding to the active protease will decrease with increasing inhibitor concentration.
-
Quantify the band intensities to determine the dose-dependent inhibition of the target protease in the cellular context.
Visualizing the Cellular Context and Experimental Logic
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Lysosomal Protease Activation and Inhibition Pathways.
Caption: Experimental Workflow for In Vitro Inhibitor Specificity.
Conclusion
The choice between this compound and E64d hinges on the specific experimental question. For researchers aiming to understand the precise role of Legumain in a biological process, the high selectivity of This compound is indispensable. Its use minimizes off-target effects, leading to clearer, more interpretable results.
Conversely, when the goal is to achieve a broad blockade of lysosomal cysteine protease activity to investigate the overall contribution of this class of enzymes, E64d is a valuable and well-characterized tool. Its irreversible mechanism of action ensures sustained inhibition.
By carefully considering the target profile and utilizing the appropriate experimental protocols, researchers can effectively leverage these inhibitors to advance our understanding of lysosomal protease function in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent advances in the development of legumain-selective chemical probes and peptide prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The cysteine protease inhibitor, E64d, reduces brain amyloid-β and improves memory deficits in Alzheimer’s disease animal models by inhibiting cathepsin B, but not BACE1, β-secretase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of aza-peptidyl inhibitors of the lysosomal asparaginyl endopeptidase, legumain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E64d, a membrane-permeable cysteine protease inhibitor, attenuates the effects of parathyroid hormone on osteoblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reversibility of Legumain Inhibitor 1 Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Legumain inhibitor 1's binding characteristics alongside other known legumain inhibitors. We present experimental data to objectively assess its performance and detailed protocols for key experiments to determine inhibitor reversibility.
Executive Summary
This compound is a potent and selective inhibitor of legumain with a half-maximal inhibitory concentration (IC50) of 3.6 nM.[1][2] While direct experimental data definitively classifying its binding as reversible or irreversible is not publicly available in primary literature, its association with covalent screening libraries strongly suggests an irreversible mechanism of action.[2] This guide will, therefore, categorize this compound as a putative irreversible inhibitor and compare its potency with established reversible and irreversible inhibitors of legumain.
Data Presentation: Comparison of Legumain Inhibitors
The following tables summarize the quantitative data for this compound and a selection of alternative reversible and irreversible inhibitors.
Table 1: Putative Irreversible and Known Irreversible Legumain Inhibitors
| Inhibitor | Type | Potency (IC50) | Second-Order Rate Constant (kobs/[I] or kinact/KI) |
| This compound | Putative Covalent | 3.6 nM[1][2] | Not Available |
| RR-11a analog | Aza-peptide Michael acceptor (Irreversible) | 31 nM[1] | Not Available |
| Cbz-L-Ala-L-Ala-AzaAsn-chloromethylketone | Aza-Asn-halomethylketone (Irreversible) | Not Available | 139,000 M⁻¹s⁻¹[3] |
| Michael acceptor with allyl ester | Michael acceptor (Irreversible) | Not Available | 766 M⁻¹s⁻¹[3] |
Table 2: Reversible Legumain Inhibitors
| Inhibitor | Type | Affinity (Ki) |
| Cystatin E/M | Endogenous protein inhibitor | 1.6 pM[4][5] |
| Mycocypin 1 (Mcp1) | Fungal protein inhibitor | 3.3 nM[6] |
| Clitocypin (Clt) | Fungal protein inhibitor | 21.5 nM[6] |
| Cystatin M/E-K75A mutant | Mutant endogenous protein inhibitor | 19.8 nM[7] |
Mandatory Visualization
Below are diagrams illustrating key concepts and experimental workflows relevant to assessing inhibitor binding reversibility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The Mammalian Cysteine Protease Legumain in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mammalian Cysteine Protease Legumain in Health and Disease [mdpi.com]
- 6. Structural and functional studies of legumain–mycocypin complexes revealed a competitive, exosite-regulated mode of interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Legumain inhibitor 1 and other small molecule inhibitors
A detailed examination of Legumain Inhibitor 1 and other prominent small molecule inhibitors, providing researchers with essential data for informed decision-making in drug development and cellular research.
This guide offers a comprehensive comparative analysis of this compound and other widely used small molecule inhibitors of legumain, a cysteine protease implicated in various pathological processes, including cancer progression and inflammation. By presenting key performance data, detailed experimental protocols, and visual representations of relevant pathways, this document serves as a valuable resource for researchers in academia and the pharmaceutical industry.
Performance Comparison of Legumain Inhibitors
The in vitro potency of small molecule legumain inhibitors is a critical parameter for their application in research and potential therapeutic development. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable inhibitors.
| Inhibitor | IC50 (nM) | Target Selectivity | Cellular Activity |
| This compound | 3.6[1][2] | Selective for Legumain[1][2] | Active in cancer cell viability and colony formation assays |
| RR-11a | 31-55[1] | Selective and irreversible; no activity against closely related caspases[3] | Inhibits osteoblast maturation[3] |
| RR-11a analog | 31[1] | Potent and irreversible inhibitor of Schistosoma mansoni legumain[1] | Not specified |
| LI-1 | Not specified | Legumain inhibitor | Reverses hyperalgesia in an oral cancer mouse model[4] |
Key Observations:
-
Potency: this compound demonstrates significantly higher potency in vitro with an IC50 value of 3.6 nM, approximately 8 to 15 times more potent than RR-11a.[1][2]
-
Cellular Activity: Both inhibitors have demonstrated activity in cell-based assays. This compound has shown effects on cancer cell proliferation, while RR-11a has been shown to impact cellular differentiation processes.[3] Another inhibitor, LI-1, has been used in vivo to validate the role of legumain in cancer-related pain.[4]
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the comparison of enzyme inhibitors. Below are detailed methodologies for key experiments cited in this guide.
Legumain Activity Assay (In Vitro)
This protocol is a standard method for determining the enzymatic activity of legumain and assessing the potency of inhibitors.
Materials:
-
Recombinant human legumain
-
Fluorogenic legumain substrate: Z-Ala-Ala-Asn-AMC (Z-AAN-AMC)
-
Assay Buffer: 50 mM MES or citrate buffer, pH 5.5, containing 150 mM NaCl and 5 mM DTT
-
Inhibitor stock solutions (e.g., in DMSO)
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add a defined amount of recombinant human legumain to each well.
-
Add the serially diluted inhibitors to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate Z-AAN-AMC to each well.
-
Immediately measure the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes) using a fluorometric plate reader.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Viability Assay
This assay is used to assess the effect of legumain inhibitors on the proliferation and survival of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., breast cancer, colon cancer)
-
Complete cell culture medium
-
Legumain inhibitor stock solutions (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well clear cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the legumain inhibitor for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the treatment period, add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a dedicated solubilizing agent).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
The EC50 (half-maximal effective concentration) value can be determined by plotting the percent viability against the logarithm of the inhibitor concentration.
Visualizing Mechanisms and Workflows
Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams, created using the DOT language, illustrate key concepts related to legumain inhibition.
Caption: Role of Legumain in Tumor Invasion and Metastasis.
Caption: Workflow for IC50 Determination of Legumain Inhibitors.
Caption: Mechanism of Action for Small Molecule Legumain Inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Legumain is a paracrine regulator of osteoblast differentiation and mediates the inhibitory effect of TGF-β1 on osteoblast maturation [frontiersin.org]
- 4. Legumain Induces Oral Cancer Pain by Biased Agonism of Protease-Activated Receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Legumain Inhibitor 1
For researchers and scientists engaged in drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Legumain inhibitor 1, a potent research chemical. Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with institutional and regulatory standards.
Immediate Safety and Handling Precautions
Step-by-Step Disposal Protocol for this compound
This protocol outlines the approved procedure for disposing of this compound, whether in solid (powder) form or dissolved in a solvent.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder should be disposed of as solid chemical waste. Do not mix it with non-hazardous trash.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO) must be collected as hazardous liquid chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, must be treated as hazardous waste.
2. Waste Collection:
-
Containers: Use only approved, leak-proof, and chemically compatible hazardous waste containers.[1][2][3] The original container is often the best choice for waste collection.[2][3]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent used (if any), concentration, and the date of accumulation.[4]
-
Container Management: Keep waste containers securely closed except when adding waste.[2][5]
3. Disposal of Different Forms of this compound Waste:
-
Unused Solid this compound:
-
Carefully place the original vial or container with the unused powder into a designated solid hazardous waste container.
-
If transferring the powder, do so in a chemical fume hood to avoid inhalation of dust.
-
-
Solutions of this compound:
-
Empty Containers:
-
The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[2]
-
For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[2] Given the potent nature of this inhibitor, a triple rinse is recommended.
-
After thorough rinsing, deface or remove the original label before disposing of the container as solid waste.[2][3]
-
4. Storage of Waste:
-
Store hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.[2]
-
Use secondary containment for all liquid hazardous waste to prevent spills.[2]
5. Arranging for Pickup:
-
Once the waste container is full, or if it has been in storage for an extended period (e.g., 12 months), contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[4][5]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general guidelines for chemical waste provide a framework. The following table summarizes key storage and handling information.
| Parameter | Guideline |
| Storage (Unused Product) | |
| Powder | -20°C for 3 years, 4°C for 2 years.[6] |
| In Solvent | -80°C for 2 years, -20°C for 1 year.[6] |
| Waste Accumulation Limits | |
| Satellite Accumulation Area | Maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste.[5] |
| Disposal Prohibitions | |
| Sink/Sewer Disposal | Strictly forbidden for hazardous chemicals.[1][2][4] |
| Evaporation | Not an acceptable disposal method.[1][3] |
| Regular Trash Disposal | Prohibited for hazardous chemical waste and contaminated materials.[1][4] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Workflow for the disposal of this compound.
By following these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. vumc.org [vumc.org]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling Legumain inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Legumain inhibitor 1 (CAS No. 2361157-34-6). Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.
I. Personal Protective Equipment (PPE)
When handling this compound, a potent enzyme inhibitor, a comprehensive approach to personal protection is mandatory. The following PPE is required to minimize exposure and ensure safety.
A. Primary Protective Gear:
-
Gloves: Double gloving with nitrile gloves is recommended. Ensure gloves are regularly inspected for tears or punctures and changed immediately if compromised.
-
Lab Coat: A buttoned, knee-length lab coat made of a low-permeability fabric should be worn to protect against spills.
-
Eye Protection: Chemical splash goggles are required to protect the eyes from accidental splashes of the powder or its solutions.
-
Closed-toe Shoes: Sturdy, closed-toe shoes must be worn to protect the feet from spills and falling objects.
B. Enhanced Protection for Specific Procedures:
-
Face Shield: When there is a significant risk of splashing, such as during bulk preparation of solutions or vortexing, a face shield should be worn in addition to chemical splash goggles.
-
Respiratory Protection: For procedures that may generate aerosols or when handling the powder outside of a certified chemical fume hood, a NIOSH-approved N95 or higher respirator is necessary.
II. Quantitative Data Summary
The following tables summarize key quantitative information for this compound.
| Physicochemical Properties | |
| Molecular Formula | C23H25N5O4S[1] |
| Molecular Weight | 467.54 g/mol [1] |
| Appearance | Solid powder[1] |
| Color | White to yellow[1] |
| Biological Activity | |
| Target | Legumain[1] |
| IC50 | 3.6 nM[1] |
| Solubility | |
| DMSO | ≥ 40 mg/mL (requires sonication)[1] |
| Storage Conditions | |
| Powder | -20°C for 3 years; 4°C for 2 years[1] |
| In Solvent | -80°C for 2 years; -20°C for 1 year[1] |
III. Experimental Protocols
Detailed methodologies for the preparation of stock and working solutions for both in vitro and in vivo experiments are provided below.
A. Preparation of Stock Solutions:
-
Solvent Selection: Use newly opened, anhydrous DMSO as the solvent.[1]
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, tared vial.
-
Dissolution: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Sonication: To aid dissolution, sonicate the solution in an ultrasonic bath until the inhibitor is fully dissolved.[1]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 2 years or -20°C for up to 1 year.[1]
B. Preparation of Working Solutions for In Vitro Experiments:
-
Dilution: Dilute the DMSO stock solution with the appropriate cell culture medium to the final desired concentration.
-
DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is less than 0.5% to avoid cellular toxicity.
-
Control: Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium.
C. Preparation of Working Solutions for In Vivo Experiments:
-
Method 1: PEG300, Tween-80, and Saline Formulation
-
Add 100 µL of a 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL. This results in a clear solution.
-
-
Method 2: SBE-β-CD in Saline Formulation
-
Prepare a 20% SBE-β-CD in saline solution.
-
Add 100 µL of a 40 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline and mix thoroughly. This yields a clear solution with a solubility of ≥ 4 mg/mL.[2]
-
-
Method 3: Corn Oil Formulation
-
Add 100 µL of a 40 mg/mL DMSO stock solution to 900 µL of corn oil and mix until uniform. This also results in a clear solution with a solubility of ≥ 4 mg/mL.[2]
-
Note: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[3]
IV. Operational and Disposal Plans
A. Handling and Operational Workflow:
The following diagram outlines the standard operational workflow for handling this compound, from receiving to use in experiments.
Caption: Operational workflow from receiving to experimental use.
B. Disposal Plan:
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable materials that have come into contact with the inhibitor powder (e.g., weigh boats, pipette tips, contaminated gloves) should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused stock solutions and working solutions should be collected in a clearly labeled hazardous waste container for chemical waste. Do not pour down the drain.
-
Contaminated Labware: Reusable glassware should be decontaminated by soaking in a suitable cleaning solution (e.g., a strong oxidizing agent) before regular washing.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal company, following all local, state, and federal regulations.
V. Signaling Pathway
Legumain is known to be overexpressed in various cancers and contributes to tumor progression, invasion, and metastasis. One of the key mechanisms is the activation of matrix metalloproteinases (MMPs), particularly MMP-2.[4][5] Legumain also plays a role in integrin signaling pathways, which are critical for cell adhesion and migration.[4][6]
The following diagram illustrates the role of legumain in promoting cancer cell invasion and metastasis through the activation of MMP-2 and its interaction with integrins. This compound blocks the proteolytic activity of legumain, thereby inhibiting these downstream effects.
Caption: Signaling pathway of Legumain in cancer metastasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Combi-Blocks [combi-blocks.com]
- 4. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Autocrine pro-legumain promotes breast cancer metastasis via binding to integrin αvβ3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
